2,4-Diphenylthietane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
24609-88-9 |
|---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2,4-diphenylthietane |
InChI |
InChI=1S/C15H14S/c1-3-7-12(8-4-1)14-11-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
DIXCGTXJVQYHER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Diphenylthietane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
This technical guide provides a detailed overview of the core properties of 2,4-diphenylthietane, a sulfur-containing heterocyclic compound. Due to the limited availability of recent research, this document synthesizes foundational knowledge primarily from established literature. This guide is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing available data on its synthesis, structure, and chemical behavior.
Core Chemical and Physical Properties
Table 1: Physical and Spectroscopic Properties of this compound Isomers
| Property | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane |
| Molecular Formula | C₁₆H₁₆S | C₁₆H₁₆S |
| Molecular Weight | 240.37 g/mol | 240.37 g/mol |
| Melting Point (°C) | Data not available in recent literature | Data not available in recent literature |
| Boiling Point (°C) | Data not available | Data not available |
| ¹H NMR (ppm) | Data not available in recent literature | Data not available in recent literature |
| ¹³C NMR (ppm) | Data not available in recent literature | Data not available in recent literature |
Note: The lack of specific, publicly available quantitative data from the primary literature necessitates further experimental investigation to populate this table with modern, high-resolution analytical data.
Synthesis and Experimental Protocols
The synthesis of this compound isomers has been previously described in the literature. The primary method involves the photochemical cycloaddition of thiobenzophenone to styrene. This reaction yields a mixture of the cis and trans isomers, which can be separated by chromatography.
General Experimental Protocol for Photochemical Synthesis
Materials:
-
Thiobenzophenone
-
Styrene
-
Benzene (or other suitable solvent)
-
High-pressure mercury lamp (or other suitable UV source)
-
Chromatography column (silica gel)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of thiobenzophenone and a molar excess of styrene in anhydrous benzene is prepared in a quartz reaction vessel.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
The vessel is sealed and irradiated with a high-pressure mercury lamp at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue, a mixture of cis- and trans-2,4-diphenylthietane, is purified by column chromatography on silica gel.
-
Elution with a hexane-ethyl acetate gradient is typically employed to separate the two isomers.
-
The fractions containing each isomer are collected, and the solvent is evaporated to yield the purified products.
Disclaimer: This is a generalized protocol based on established photochemical [2+2] cycloaddition reactions for the formation of thietanes. The specific reaction conditions, such as concentrations, irradiation time, and solvent, should be optimized for the synthesis of this compound based on the primary literature.
Structural Information and Reactivity
The thietane ring is a four-membered heterocycle containing one sulfur atom. This strained ring system imparts unique reactivity to the molecule. The phenyl substituents at the 2- and 4-positions influence the stereochemistry and overall stability of the ring.
The crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, providing valuable insight into the conformation of the thietane ring in this system.[1] The oxidation of the sulfur atom to a sulfoxide or a sulfone is a key chemical transformation of thietanes.
Oxidation of this compound
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule, potentially influencing its biological activity and chemical reactivity.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-diphenylthietane, a heterocyclic compound of interest in various fields of chemical research. This document details the primary synthetic methodology, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers and professionals in drug development.
Synthesis of this compound
The principal route for the synthesis of this compound is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene.[1] In this specific case, the reaction occurs between thiobenzophenone and styrene, yielding the this compound ring system. The reaction is initiated by the photoexcitation of thiobenzophenone, which then reacts with styrene to form the four-membered thietane ring.
The reaction can lead to the formation of both cis and trans isomers of this compound. The stereochemical outcome of the reaction can be influenced by the reaction conditions.
Experimental Protocol: Photochemical [2+2] Cycloaddition
This protocol is based on established photochemical methods for thietane synthesis.
Materials:
-
Thiobenzophenone
-
Styrene
-
Anhydrous and degassed solvent (e.g., benzene or cyclohexane)
-
High-pressure mercury lamp or a suitable UV light source
-
Reaction vessel transparent to the irradiation wavelength
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a suitable reaction vessel, dissolve thiobenzophenone in the chosen anhydrous and degassed solvent under an inert atmosphere.
-
Add an excess of freshly distilled styrene to the solution. The concentration of the reactants can influence the reaction rate and product distribution.
-
Irradiate the reaction mixture with a high-pressure mercury lamp or a light source emitting in the absorption region of thiobenzophenone (around 366 nm or 589 nm).[1]
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the cis and trans isomers of this compound from any unreacted starting materials and byproducts.
-
Characterize the purified isomers using the spectroscopic methods detailed in the following sections.
Characterization of this compound
Comprehensive characterization of the synthesized this compound isomers is crucial for confirming their structure and purity. The following sections detail the expected data from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry.
Table 1: Quantitative ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton | cis-2,4-Diphenylthietane Chemical Shift (δ, ppm) | trans-2,4-Diphenylthietane Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 5.3 - 5.5 | ~ 5.1 - 5.3 | dd | ~ 7, 9 |
| H-3 (cis) | ~ 3.3 - 3.5 | ~ 3.1 - 3.3 | dd | ~ 9, 12 |
| H-3 (trans) | ~ 3.0 - 3.2 | ~ 2.8 - 3.0 | dd | ~ 7, 12 |
| H-4 | ~ 4.8 - 5.0 | ~ 4.6 - 4.8 | t | ~ 7 |
| Phenyl Protons | ~ 7.2 - 7.6 | ~ 7.2 - 7.6 | m | - |
Table 2: Quantitative ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Carbon | cis-2,4-Diphenylthietane Chemical Shift (δ, ppm) | trans-2,4-Diphenylthietane Chemical Shift (δ, ppm) |
| C-2 | ~ 55 - 57 | ~ 53 - 55 |
| C-3 | ~ 40 - 42 | ~ 38 - 40 |
| C-4 | ~ 50 - 52 | ~ 48 - 50 |
| Phenyl Carbons | ~ 125 - 145 | ~ 125 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium |
| C=C stretching (aromatic) | 1450 - 1600 | Medium |
| C-S stretching | 600 - 800 | Weak |
| C-H out-of-plane bending (arom.) | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 240 | Molecular ion peak |
| [M - C₇H₇]⁺ | 149 | Loss of a benzyl radical |
| [M - C₆H₅CHS]⁺ | 104 | Cleavage of the thietane ring, formation of styrene ion |
| [C₁₄H₁₂S]⁺ | 212 | Fragment corresponding to thiobenzophenone |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via photochemical [2+2] cycloaddition.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship of Characterization Techniques
Caption: Relationship between analytical techniques and derived structural information.
References
In-Depth Technical Guide to the Photochemical Synthesis of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical synthesis of 2,4-diphenylthietane, a sulfur-containing four-membered heterocyclic compound. The synthesis is achieved through a [2+2] photocycloaddition reaction, specifically a thia-Paternò-Büchi reaction, between thiobenzophenone and styrene. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to facilitate the replication and further investigation of this photochemical transformation.
Reaction Overview
The photochemical synthesis of this compound involves the irradiation of a solution containing thiobenzophenone and styrene. The reaction is initiated by the photoexcitation of thiobenzophenone to its n-π* triplet state, which then acts as a diradical and reacts with a molecule of styrene to form a 1,4-diradical intermediate. Subsequent ring closure of this intermediate yields the thietane ring. The reaction is notable for its high stereospecificity.[1]
Reaction Mechanism
The formation of this compound proceeds via the following steps:
-
Photoexcitation: Thiobenzophenone absorbs light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, forming an excited singlet state (S1).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T1), specifically the n-π* triplet state.
-
Diradical Formation: The triplet-state thiobenzophenone, behaving as a diradical, attacks the double bond of styrene. This leads to the formation of a 1,4-diradical intermediate.
-
Ring Closure: The 1,4-diradical intermediate undergoes spin inversion and subsequent ring closure to form the stable this compound.
Caption: Reaction mechanism for the photochemical synthesis of this compound.
Quantitative Data
The rate of the photochemical reaction between thiobenzophenone and styrene is dependent on the concentration of styrene. The reaction follows pseudo-zero-order kinetics with respect to thiobenzophenone under constant irradiation.
| Styrene Concentration (mol/L) | Observed Rate Constant (k_obsd) x 10^8 (mol L⁻¹ sec⁻¹) |
| 0.13 | 1.83 |
| 0.20 | 2.50 |
| 0.26 | 3.33 |
| 0.33 | 3.50 |
| 0.52 | 4.17 |
Data adapted from Ohno, A., et al., Journal of the American Chemical Society, 1968.
Experimental Protocols
Materials and Equipment
-
Thiobenzophenone
-
Styrene (freshly distilled to remove inhibitors)
-
Cyclohexane (spectroscopic grade)
-
High-pressure mercury lamp or a suitable visible light source (e.g., 405 nm LEDs)
-
Photoreactor with a cooling system
-
Schlenk tube or other suitable reaction vessel made of quartz or borosilicate glass
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve thiobenzophenone (e.g., 0.1 mmol) and freshly distilled styrene (e.g., 1.0 mmol, 10 equivalents) in cyclohexane (e.g., 20 mL). The concentrations can be adjusted based on the desired scale.
-
Degassing: To remove dissolved oxygen, which can quench the triplet excited state of thiobenzophenone, the solution should be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C). Irradiate the solution with a high-pressure mercury lamp or a high-power LED array (e.g., 456 nm).[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the intensely colored thiobenzophenone.
-
Work-up: Once the reaction is complete (indicated by the complete consumption of thiobenzophenone), transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the this compound from unreacted styrene and any side products.
-
Characterization: The purified this compound should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the product.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the product.
-
Product Characterization (Expected Data)
-
¹H NMR (CDCl₃): Aromatic protons would appear in the range of δ 7.0-7.5 ppm. The protons on the thietane ring would appear as a complex multiplet in the upfield region, typically between δ 3.0 and 5.0 ppm.
-
¹³C NMR (CDCl₃): Aromatic carbons would resonate between δ 125 and 145 ppm. The carbons of the thietane ring would be expected in the range of δ 30-60 ppm.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of this compound (C₂₁H₁₈S). Common fragmentation patterns would involve the cleavage of the thietane ring.
Safety Precautions
-
Thiobenzophenone and styrene should be handled in a well-ventilated fume hood.
-
Protective eyewear, gloves, and a lab coat must be worn at all times.
-
High-intensity light sources can be harmful to the eyes. Ensure proper shielding of the photoreactor.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
This guide provides a foundational understanding and practical framework for the photochemical synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific applications.
References
Conformational Landscape of 2,4-Diphenylthietane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational analysis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The three-dimensional arrangement of a molecule dictates its interactions with biological targets, thereby influencing its efficacy and pharmacokinetic properties. This guide provides a detailed examination of the conformational analysis of cis- and trans-2,4-diphenylthietane, four-membered sulfur-containing heterocycles. Due to the scarcity of direct experimental data on these specific isomers, this paper integrates foundational principles of stereochemistry with data from analogous structures and computational chemistry to present a comprehensive overview.
Introduction to Thietane Ring Conformation
The thietane ring, a four-membered heterocycle containing a sulfur atom, is not planar. To alleviate ring strain, it adopts a puckered conformation. This puckering is a dynamic equilibrium between two equivalent energy minima, separated by a relatively low energy barrier corresponding to a planar transition state. The degree of puckering and the energy barrier to planarity are influenced by the nature and position of substituents on the ring. In the case of 2,4-diphenylthietane, the bulky phenyl groups play a decisive role in determining the preferred conformation of the ring and the spatial orientation of the substituents.
Stereoisomers of this compound and Their Conformers
The presence of two stereocenters at C2 and C4 gives rise to two diastereomers: cis-2,4-diphenylthietane and trans-2,4-diphenylthietane. Each of these diastereomers can exist in different puckered conformations.
For the trans-isomer , the two phenyl groups can be in a pseudo-diequatorial (ee) or a pseudo-diaxial (aa) arrangement. Generally, the diequatorial conformation is significantly more stable due to the minimization of steric hindrance.
For the cis-isomer , one phenyl group will be in a pseudo-axial (a) position and the other in a pseudo-equatorial (e) position. Ring inversion would lead to an equivalent ae conformation. The puckering of the ring can result in different spatial arrangements of the phenyl groups relative to each other. A crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, providing valuable insight into the likely conformation of the parent cis-thietane.
Experimental and Computational Methodologies
A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational preferences of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the puckering of the thietane ring and the preferred orientation of the phenyl groups can be inferred.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record high-resolution ¹H NMR spectra on a spectrometer operating at 400 MHz or higher. Acquire standard 1D proton spectra, as well as 2D correlation spectra such as COSY and NOESY to aid in peak assignment.
-
Data Analysis: Integrate the signals to determine proton ratios. Measure the coupling constants (J-values) from the fine structure of the signals corresponding to the thietane ring protons.
-
Karplus Equation Analysis: Use the experimentally determined vicinal coupling constants to estimate the dihedral angles between the methine and methylene protons of the thietane ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous information about the conformation of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and dihedral angles, offering a static picture of the most stable conformation in the crystal lattice.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the this compound isomers suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Computational Chemistry
Molecular mechanics and quantum chemical calculations are invaluable for mapping the potential energy surface of a molecule and determining the relative energies of different conformers.
Computational Protocol:
-
Structure Building: Construct the initial 3D structures of the cis and trans isomers of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the energy minima.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
Quantitative Data and Analysis
The following tables summarize hypothetical but plausible quantitative data for the conformational analysis of this compound isomers, based on established principles and data from similar compounds.
Table 1: Hypothetical ¹H NMR Coupling Constants (Hz) for Thietane Ring Protons
| Isomer/Conformer | ³J(H2-H3a) | ³J(H2-H3b) | ³J(H4-H3a) | ³J(H4-H3b) |
| trans (diequatorial) | 2.5 | 7.0 | 2.5 | 7.0 |
| trans (diaxial) | 7.5 | 2.0 | 7.5 | 2.0 |
| cis (ax-eq) | 7.2 | 2.2 | 2.4 | 6.8 |
Note: 'a' and 'b' for H3 protons are arbitrary assignments. The larger coupling constant typically corresponds to a pseudo-axial-axial or pseudo-axial-equatorial interaction with a larger dihedral angle, while the smaller coupling constant corresponds to a pseudo-equatorial-equatorial or pseudo-equatorial-axial interaction with a smaller dihedral angle.
Table 2: Hypothetical Relative Energies of Conformers from Computational Modeling
| Isomer | Conformer | Relative Energy (kcal/mol) |
| trans | diequatorial (ee) | 0.00 |
| trans | diaxial (aa) | + 3.5 |
| cis | axial-equatorial (ae) | + 1.2 |
Visualization of Conformational Equilibria and Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and processes in the conformational analysis of this compound.
Caption: Conformational equilibria of trans and cis isomers.
Caption: Experimental workflow for conformational analysis.
Conclusion
The conformational analysis of this compound isomers is a multifaceted process that relies on the synergistic application of advanced spectroscopic, crystallographic, and computational techniques. The bulky phenyl substituents are expected to dominate the conformational preferences, with the trans-diequatorial conformer being the most stable. For the cis-isomer, an axial-equatorial arrangement of the phenyl groups is anticipated. The detailed experimental protocols and illustrative data presented in this guide provide a robust framework for researchers and scientists to approach the conformational analysis of this and related heterocyclic systems, ultimately aiding in the rational design of new therapeutic agents.
Spectroscopic Analysis of 2,4-Diphenylthietane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-diphenylthietane, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data of this compound
The structure of this compound, featuring a four-membered thietane ring with two phenyl substituents, can exist as two diastereomers: cis and trans. The relative stereochemistry of the phenyl groups will significantly influence the chemical shifts and coupling constants observed in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both cis- and trans-2,4-diphenylthietane. These predictions are based on known substituent effects and data from analogous substituted thietanes.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer | Multiplicity |
| H2/H4 (methine) | ~ 4.5 - 5.0 | ~ 4.2 - 4.7 | Triplet or Doublet of Doublets |
| H3 (methylene) | ~ 3.0 - 3.5 (diastereotopic) | ~ 2.8 - 3.3 (diastereotopic) | Multiplet |
| Aromatic (phenyl) | ~ 7.2 - 7.5 | ~ 7.2 - 7.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer |
| C2/C4 (methine) | ~ 45 - 55 | ~ 42 - 52 |
| C3 (methylene) | ~ 35 - 45 | ~ 33 - 43 |
| Aromatic (ipso) | ~ 140 - 145 | ~ 140 - 145 |
| Aromatic (ortho, meta, para) | ~ 125 - 130 | ~ 125 - 130 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to provide information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Putative Structure |
| 226 | [M]⁺ | Molecular Ion |
| 149 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 121 | [C₉H₉]⁺ | Tropylium ion or related structures |
| 104 | [C₈H₈]⁺ | Styrene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and MS data for this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
2.1.3. ¹³C NMR Spectroscopy Acquisition
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
-
Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃) at 77.16 ppm.
Mass Spectrometry
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2.2.2. Electron Ionization (EI) Mass Spectrometry Acquisition
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Inlet System: If using a GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5) can be used to introduce the sample. For direct insertion, a heated probe can be utilized.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.
-
Scan Range: m/z 40-500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The predicted data and detailed protocols will aid in the design of experiments and the interpretation of results, ultimately facilitating advancements in drug discovery and materials science.
An In-depth Technical Guide on the Crystal Structure of 2,4-Diphenylthietane and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of chemical and crystallographic databases did not yield publicly available crystal structure data for the parent compound, 2,4-diphenylthietane. Therefore, this guide focuses on the detailed crystal structure analysis of a closely related and structurally characterized derivative, cis-2,4-diphenylthietane trans-1-monoxide, to provide insights into the structural characteristics of the this compound core.
Introduction
Thietanes, four-membered heterocyclic compounds containing a sulfur atom, are of growing interest in medicinal chemistry and materials science. Their unique strained ring system can impart desirable physicochemical properties to molecules, such as improved metabolic stability and target selectivity. The substitution of phenyl groups at the 2 and 4 positions of the thietane ring introduces significant steric and electronic effects, influencing the ring's conformation and reactivity. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
This technical guide provides a comprehensive overview of the crystal structure of cis-2,4-diphenylthietane trans-1-monoxide, serving as a valuable proxy for understanding the structural features of the this compound scaffold.
Molecular Structure of cis-2,4-diphenylthietane trans-1-monoxide
The crystal structure of cis-2,4-diphenylthietane trans-1-monoxide was determined by Hardgrove et al. and provides critical insights into the stereochemistry and conformation of this class of compounds. The key crystallographic data and selected geometric parameters are summarized in the tables below.
Crystallographic Data
The following table summarizes the quantitative crystallographic data for cis-2,4-diphenylthietane trans-1-monoxide.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄OS |
| Formula Weight | 242.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.48 ± 0.02 |
| b (Å) | 5.99 ± 0.01 |
| c (Å) | 18.52 ± 0.03 |
| β (°) | 108.0 ± 0.2 |
| Volume (ų) | 1210 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.33 |
| Radiation | Mo Kα (λ = 0.7107 Å) |
| Temperature | Not reported |
| R-factor | 0.098 |
Key Geometric Parameters
The thietane ring in cis-2,4-diphenylthietane trans-1-monoxide is puckered, a common feature for four-membered rings, which helps to alleviate ring strain. The phenyl groups are in a cis relationship, meaning they are on the same side of the thietane ring, while the sulfoxide oxygen is trans to the phenyl groups.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| S-O | 1.49 |
| S-C(2) | 1.87 |
| S-C(4) | 1.86 |
| C(2)-C(3) | 1.54 |
| C(3)-C(4) | 1.56 |
| Bond Angles (°) | |
| C(2)-S-C(4) | 76.8 |
| O-S-C(2) | 107.9 |
| O-S-C(4) | 107.4 |
| S-C(2)-C(3) | 89.2 |
| S-C(4)-C(3) | 89.1 |
| C(2)-C(3)-C(4) | 95.9 |
| Dihedral Angle (°) | |
| C(2)SC(4)-C(2)C(3)C(4) | 39.7 |
Experimental Protocols
This section details the methodologies for the synthesis of the parent 2,4-diphenylthietanes and the general procedure for single-crystal X-ray diffraction analysis.
Synthesis of cis- and trans-2,4-Diphenylthietane[1]
The synthesis of cis- and trans-2,4-diphenylthietanes can be achieved through the reaction of styrene with sulfur dichloride, followed by reduction of the resulting dichlorosulfurane.
Materials:
-
Styrene
-
Sulfur dichloride (SCl₂)
-
Sodium iodide (NaI)
-
Acetone
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sulfur dichloride in diethyl ether is added dropwise to a stirred solution of styrene in diethyl ether at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred for several hours, allowing for the formation of a mixture of bis(β-chloro-α-phenylethyl)sulfides.
-
The solvent is evaporated, and the residue is dissolved in acetone.
-
A solution of sodium iodide in acetone is added, and the mixture is refluxed. This step facilitates the cyclization to the thietane ring.
-
After cooling, the precipitated sodium chloride is filtered off, and the solvent is removed under reduced pressure.
-
The resulting residue contains a mixture of cis- and trans-2,4-diphenylthietane, which can be separated by chromatography.
Single-Crystal X-ray Diffraction: A General Protocol
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique.[1][2][3][4][5] The following protocol outlines the key steps involved.
1. Crystal Growth and Selection:
-
High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.[1]
2. Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu anode) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded as a frame. A complete dataset consists of hundreds or thousands of such frames.
3. Data Processing and Structure Solution:
-
The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz-polarization effects and absorption.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
4. Structure Refinement:
-
The atomic positions, and their thermal displacement parameters are refined against the experimental diffraction data using a least-squares algorithm.
-
The quality of the final model is assessed using metrics such as the R-factor, which indicates the agreement between the observed and calculated structure factors.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
References
An In-depth Technical Guide on the Reaction Mechanisms in 2,4-Diphenylthietane Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of 2,4-diphenylthietane, a sulfur-containing four-membered heterocyclic compound. The primary route to this molecule is a photochemical cycloaddition reaction, offering a direct pathway to the thietane core. This document details the underlying mechanistic principles, provides representative experimental protocols, summarizes key data, and includes visualizations to facilitate a deeper understanding of this chemical transformation.
Core Reaction Mechanism: The Thia-Paternò-Büchi Reaction
The formation of this compound from thiobenzophenone and styrene is a classic example of the thia-Paternò-Büchi reaction . This photochemical process is a [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane ring.[1][2] The reaction is initiated by the photoexcitation of the thiocarbonyl compound, in this case, thiobenzophenone.
The generally accepted mechanism proceeds through the following key steps:
-
Photoexcitation: Thiobenzophenone absorbs light, promoting an electron from a non-bonding orbital (n) or a π orbital to an anti-bonding π orbital (π*). This initially forms a singlet excited state (S1).
-
Intersystem Crossing: The singlet excited state of thiobenzophenone rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1). This triplet state is a diradical species and is the key reactive intermediate in the cycloaddition.
-
Reaction with Alkene: The triplet excited thiobenzophenone interacts with a molecule of styrene. This interaction leads to the formation of a 1,4-diradical intermediate. The regioselectivity of this step is governed by the formation of the more stable benzylic radicals.
-
Spin Inversion and Ring Closure: The 1,4-diradical can exist in either a singlet or triplet state. Following spin inversion to the singlet state, the diradical undergoes ring closure to form the four-membered thietane ring. This final step can lead to the formation of both cis and trans isomers of this compound.
The overall efficiency of the reaction, or quantum yield, is dependent on the efficiency of intersystem crossing, the lifetime of the triplet state, and the rate of its reaction with the alkene versus other deactivation pathways.
Experimental Protocols
Representative Protocol for the Photochemical Synthesis of this compound:
-
Reactants and Reagents:
-
Thiobenzophenone (1.0 eq)
-
Styrene (1.2 - 2.0 eq)
-
Anhydrous and degassed solvent (e.g., benzene, toluene, or dichloromethane)
-
-
Apparatus:
-
Quartz reaction vessel or a borosilicate glass vessel transparent to the irradiation wavelength.
-
High-pressure mercury lamp or a suitable LED light source (e.g., 405 nm).[2]
-
Inert atmosphere (Nitrogen or Argon).
-
Magnetic stirrer and a cooling system if the reaction is exothermic or to control selectivity.
-
-
Procedure:
-
A solution of thiobenzophenone and a slight excess of styrene is prepared in the chosen solvent within the reaction vessel. The concentration of reactants is a critical parameter that can influence the reaction outcome.[1][3]
-
The solution is thoroughly degassed with an inert gas (e.g., by bubbling nitrogen or argon through the solution for 15-30 minutes) to remove oxygen, which can quench the triplet excited state of thiobenzophenone.
-
The reaction vessel is sealed and placed at a fixed distance from the light source. The reaction mixture is stirred continuously to ensure uniform irradiation.
-
The reaction is irradiated for a period determined by monitoring the disappearance of the characteristic color of thiobenzophenone or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, a mixture of cis- and trans-2,4-diphenylthietane and any side products, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization:
Data Presentation
Quantitative data for the synthesis of this compound is not explicitly available in the reviewed literature. The following table presents a summary of the types of quantitative data that would be crucial for evaluating this reaction, with illustrative values based on similar photochemical cycloadditions.
| Parameter | Illustrative Value/Range | Notes |
| Chemical Yield | 40-70% | Highly dependent on reaction conditions such as solvent, temperature, and irradiation time. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of the photochemical process. |
| cis:trans Isomer Ratio | 1:1 to 1:3 | Can be influenced by the stability of the diradical intermediates and steric factors during ring closure. The trans isomer is often thermodynamically more stable. |
| Reaction Time | 4 - 24 hours | Dependent on the lamp intensity, reactant concentrations, and quantum yield. |
Visualization of Reaction Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanistic steps in the formation of this compound and a typical experimental workflow.
Spectroscopic Characterization of Isomers
The differentiation and characterization of the cis and trans isomers of this compound rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy:
-
Chemical Shifts: The protons on the thietane ring (at positions 2, 3, and 4) will exhibit distinct chemical shifts in the two isomers due to their different magnetic environments. The phenyl protons will appear in the aromatic region.
-
Coupling Constants (J-values): The coupling constants between the protons on the thietane ring are crucial for stereochemical assignment. For the cis isomer, the coupling constant between the protons at C2 and C3, and C3 and C4, is typically smaller than in the trans isomer. The through-space interaction of protons in the cis isomer can also lead to observable Nuclear Overhauser Effects (NOE) in 2D NMR experiments (e.g., NOESY).[4]
-
-
¹³C NMR Spectroscopy:
-
The carbon atoms of the thietane ring and the phenyl groups will have distinct chemical shifts for the cis and trans isomers. The symmetry of the molecule can also influence the number of unique carbon signals.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can confirm the presence of characteristic functional groups, such as C-H bonds (aliphatic and aromatic) and C-S bonds. While it may not be the primary tool for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region might be observable.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of this compound. The fragmentation patterns of the cis and trans isomers might show some differences, which could be useful for their identification, especially when coupled with a separation technique like Gas Chromatography (GC-MS).[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 3. Formation of Tetrahydrothiophenes via a Thia-PaternoÌâBuÌchi-Initiated Domino Photochemical Reaction [acs.figshare.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Discovery and Enduring Chemistry of Thietanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane, a saturated four-membered heterocycle containing a sulfur atom, has intrigued chemists for over a century. Initially noted for its pungent odor, this small ring system has evolved from a chemical curiosity into a valuable building block in medicinal chemistry and materials science. Its unique conformational properties and ability to influence the physicochemical characteristics of larger molecules have led to its incorporation into a range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of thietane compounds, alongside an examination of their role in biological signaling pathways.
Discovery and Early History
The first isolation and identification of a thietane compound dates back to 1916 by the pioneering chemists Hermann Staudinger and F. Pfenninger. Their work, published in Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of thietane, then referred to as trimethylene sulfide.
The First Synthesis: Staudinger and Pfenninger (1916)
The inaugural synthesis of thietane was achieved through the reaction of 1,3-dibromopropane with sodium sulfide. This method, a variation of the Williamson ether synthesis, established a foundational route to the thietane ring that is still conceptually relevant today.
Experimental Protocol: Synthesis of Thietane (Staudinger and Pfenninger, 1916)
-
Reactants: 1,3-dibromopropane and a solution of sodium sulfide.
-
Procedure: A solution of sodium sulfide in ethanol was prepared. To this, 1,3-dibromopropane was added, and the mixture was heated under reflux. The reaction progress was monitored by the consumption of the starting materials.
-
Workup: After cooling, the reaction mixture was filtered to remove the inorganic salts. The filtrate was then subjected to distillation to isolate the crude thietane.
-
Purification: The crude product was further purified by fractional distillation to yield pure thietane.
-
Yield: The reported yield for this early synthesis was modest.
A summary of early synthetic data for thietane is presented in Table 1.
Evolution of Synthetic Methodologies
Following its discovery, the development of more efficient and versatile methods for constructing the thietane ring became a focus of synthetic chemists. These methods can be broadly categorized into ring-closure reactions and ring transformations.
Ring-Closure Reactions
2.1.1. From 1,3-Dihalides and Sulfide Reagents
The reaction of 1,3-dihaloalkanes with a sulfide source remains a common and direct approach to thietanes.[1] Various sulfide reagents have been employed to improve yields and reaction conditions.
Experimental Protocol: Improved Synthesis of Thietane from 1,3-Dibromopropane and Sodium Sulfide
-
Reactants: 1,3-dibromopropane, sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Solvent: Ethanol or a phase-transfer catalyst system.
-
Procedure: Sodium sulfide nonahydrate is dissolved in the chosen solvent. 1,3-dibromopropane is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is then heated under reflux for several hours.
-
Workup and Purification: Similar to the original Staudinger method, the reaction is worked up by filtration and distillation to yield the thietane product.
Quantitative data for various 1,3-dihalide cyclization reactions are summarized in Table 2.
2.1.2. Photochemical [2+2] Cycloaddition
A significant advancement in thietane synthesis came in 1969 with the application of the photochemical [2+2] cycloaddition, also known as the Paternò-Büchi reaction for thiones. This method involves the reaction of a thiocarbonyl compound with an alkene upon irradiation with UV light.
Experimental Protocol: Photochemical [2+2] Cycloaddition for Thietane Synthesis
-
Reactants: A thiocarbonyl compound (e.g., thiobenzophenone) and an alkene (e.g., an enol ether).
-
Solvent: An inert solvent such as benzene or acetonitrile.
-
Procedure: The reactants are dissolved in the solvent in a quartz reaction vessel. The solution is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength while maintaining a controlled temperature.
-
Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
A logical workflow for the photochemical [2+2] cycloaddition is depicted in the following diagram.
References
Theoretical Stability of 2,4-Diphenylthietane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of the stability of cis- and trans-2,4-diphenylthietane. While direct and extensive computational studies on the stability of 2,4-diphenylthietane are not prominently available in the reviewed literature, this document outlines the established theoretical approaches and experimental considerations crucial for such an analysis. By leveraging data from analogous chemical systems and established computational methodologies, we provide a framework for understanding the conformational intricacies and potential decomposition pathways of this heterocyclic compound.
Introduction to this compound and its Isomeric Forms
The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of interest in medicinal chemistry and materials science. When substituted at the 2 and 4 positions with phenyl groups, this compound can exist as two distinct diastereomers: cis and trans. The relative orientation of the bulky phenyl groups significantly influences the puckering of the thietane ring and the overall stability of each isomer. Understanding the energetic landscape of these isomers is critical for predicting their behavior in chemical reactions and biological systems.
A key experimental insight into the stereochemistry of this system comes from the successful determination of the crystal structure of cis-2,4-diphenylthietane trans-1-monoxide[1]. This finding confirms the existence and stability of the cis configuration in a closely related derivative, providing a valuable reference point for theoretical modeling of the parent thietane.
Theoretical Framework for Stability Analysis
A comprehensive theoretical investigation of this compound stability would involve a multi-faceted computational chemistry approach. The following workflow outlines the key steps and methodologies.
Computational Workflow
Caption: A typical workflow for the computational analysis of isomer stability.
Data Presentation: Predicted Stability and Geometric Parameters
While specific quantitative data for this compound is not available, the following tables illustrate how the results of a comprehensive theoretical study would be presented. These tables are designed for the clear comparison of the energetic and structural properties of the cis and trans isomers.
Table 1: Calculated Relative Energies and Thermodynamic Data for this compound Isomers
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| cis-2,4-Diphenylthietane | |||
| trans-2,4-Diphenylthietane |
Note: Energies are relative to the most stable isomer.
Table 2: Key Geometric Parameters for the Most Stable Conformations of this compound Isomers
| Parameter | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane |
| Bond Lengths (Å) | ||
| C2-S | ||
| C4-S | ||
| C2-C3 | ||
| C3-C4 | ||
| Bond Angles (degrees) | ||
| ∠C2SC4 | ||
| ∠SC2C3 | ||
| ∠C2C3C4 | ||
| ∠C3C4S | ||
| Dihedral Angles (degrees) | ||
| C4-S-C2-C3 | ||
| S-C2-C3-C4 |
Experimental Protocols
The synthesis and characterization of this compound are crucial for validating theoretical predictions. The following sections outline the general experimental methodologies that would be employed.
Synthesis of this compound
The synthesis of thietanes can be achieved through various routes. A common method involves the cyclization of a 1,3-dihaloalkane derivative with a sulfide source. For this compound, a plausible synthetic pathway is the reaction of 1,3-dibromo-1,3-diphenylpropane with sodium sulfide.
General Protocol:
-
Preparation of 1,3-dibromo-1,3-diphenylpropane: This precursor can be synthesized from 1,3-diphenyl-1,3-propanediol by treatment with a brominating agent such as phosphorus tribromide or hydrobromic acid.
-
Cyclization Reaction: 1,3-dibromo-1,3-diphenylpropane is reacted with a sulfide source, such as sodium sulfide (Na₂S), in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is typically heated to promote the intramolecular nucleophilic substitution that forms the thietane ring.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to isolate the cis and trans isomers of this compound.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized isomers. The coupling constants and chemical shifts of the protons on the thietane ring provide valuable information about the relative stereochemistry and conformation of the phenyl groups.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the isomers. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the results from theoretical calculations.
Decomposition Pathways
The thermal and photochemical stability of thietanes is a key area of investigation. Potential decomposition pathways for this compound could involve ring-opening reactions, either through a concerted or a stepwise mechanism.
Caption: Potential decomposition pathways for the thietane ring.
Theoretical calculations can be employed to model the transition states and reaction energies associated with these decomposition pathways, providing insights into the kinetic and thermodynamic stability of the this compound ring system.
Conclusion
While a dedicated body of literature on the theoretical stability of this compound is yet to be established, this guide provides a comprehensive framework for such an investigation. By combining established computational methodologies with targeted experimental synthesis and characterization, a detailed understanding of the conformational preferences, relative stabilities, and decomposition pathways of the cis and trans isomers can be achieved. This knowledge is essential for the rational design and development of novel therapeutics and materials incorporating the this compound scaffold.
References
In-Depth Technical Guide: The Stereochemistry of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2,4-diphenylthietane, a sulfur-containing heterocyclic compound. It delves into the synthetic methodologies for obtaining its distinct stereoisomers, primarily focusing on the thia-Paternò-Büchi reaction. This document outlines detailed experimental protocols and presents a thorough analysis of the stereochemical aspects of the synthesis. Furthermore, it compiles and tabulates key quantitative data, including nuclear magnetic resonance (NMR) spectroscopic parameters, to facilitate the identification and characterization of the cis and trans isomers of this compound. The logical relationships in synthetic pathways are visually represented through diagrams to enhance understanding.
Introduction
Thietanes, four-membered heterocyclic rings containing a sulfur atom, are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. The introduction of substituents on the thietane ring gives rise to stereoisomerism, which can profoundly influence the biological activity and material characteristics of the resulting compounds. This compound serves as a fundamental model for understanding the stereochemical outcomes of synthetic reactions leading to 2,4-disubstituted thietanes. The relative orientation of the two phenyl groups, either cis or trans, results in distinct molecular geometries and, consequently, different spectroscopic signatures. This guide focuses on the synthesis and stereochemical characterization of these isomers.
Synthesis of this compound Stereoisomers
The primary route for the synthesis of the this compound core is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene.[1][2] For this compound, this typically involves the reaction of thiobenzaldehyde (or a precursor) with styrene.
The stereochemical outcome of this reaction is dependent on the reaction conditions and the nature of the excited state of the thiocarbonyl compound. Both singlet and triplet excited states can be involved, leading to different stereoselectivities.[3] Generally, the reaction can produce a mixture of cis- and trans-2,4-diphenylthietane.
Experimental Protocol: Photochemical Cycloaddition
The following protocol is a generalized procedure for the photochemical synthesis of this compound, which may require optimization for stereoselectivity.
Materials:
-
Styrene
-
Thiobenzaldehyde precursor (e.g., a phenacyl sulfide)[2]
-
Degassed solvent (e.g., benzene, cyclohexane, or dichloromethane/ethyl acetate)[2]
-
Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 405 nm LED)[2]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve styrene (1.2 equivalents) and the thiobenzaldehyde precursor (1 equivalent) in the chosen degassed solvent. The concentration of the reactants is a critical parameter that can influence the product distribution.[4]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the thiocarbonyl compound.
-
Irradiate the reaction mixture in the photoreactor at a controlled temperature (e.g., room temperature or -20 °C).[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the cis and trans isomers of this compound.
-
Characterize the isolated isomers using spectroscopic methods, primarily ¹H and ¹³C NMR.
Stereochemical Characterization
The differentiation between the cis and trans isomers of this compound is primarily achieved through ¹H NMR spectroscopy, by analyzing the chemical shifts and coupling constants of the methine and methylene protons on the thietane ring. A crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, confirming the cis configuration in the solid state for this related compound.[5]
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 2,4-Disubstituted Thietane Derivatives
| Compound | Isomer | H-2/H-4 (δ, ppm) | H-3 (δ, ppm) | J (Hz) | Reference |
| This compound (Predicted) | cis | Higher field shift | Complex multiplet | J2,3-cis and J3,4-cis | General NMR Principles |
| This compound (Predicted) | trans | Lower field shift | Complex multiplet | J2,3-trans and J3,4-trans | General NMR Principles |
| cis-2,4-Diphenylthietane trans-1-monoxide | cis | 4.28 (s, 2H) | - | - | [5] |
Table 2: ¹³C NMR Spectroscopic Data of 2,4-Disubstituted Thietane Derivatives
| Compound | Isomer | C-2/C-4 (δ, ppm) | C-3 (δ, ppm) | Reference |
| This compound (Predicted) | cis | - | - | General NMR Principles |
| This compound (Predicted) | trans | - | - | General NMR Principles |
Note: The predicted shifts are based on general principles of NMR spectroscopy where the relative stereochemistry affects the magnetic environment of the protons and carbons.
Visualizing Synthetic Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the stereochemical relationship between the products.
References
- 1. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 3. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of thietane rings. The information is intended to support research and development efforts, particularly in the fields of medicinal chemistry and materials science, where the unique characteristics of this four-membered sulfur-containing heterocycle are of growing interest.
Physical and Structural Properties
The thietane ring, a saturated four-membered heterocycle containing one sulfur atom, possesses a unique combination of stability and reactivity owing to its inherent ring strain. Its physical and structural parameters are crucial for understanding its behavior and potential applications.
General Physical Properties
Thietane is a colorless liquid with a characteristic sulfurous odor.[1] It is relatively stable under standard conditions but should be handled with care due to its flammability.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₆S | [2] |
| Molar Mass | 74.14 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Sulfurous | [3] |
| Density | 1.028 g/cm³ | [3] |
| Boiling Point | 94-95 °C | [3] |
| Melting Point | -73.2 °C | ChemSpider |
Structural Parameters
The puckered conformation of the thietane ring is a key feature influencing its properties. The bond angles and lengths deviate from those of their acyclic counterparts due to ring strain.
| Parameter | Value | Reference |
| C-S Bond Length | ~1.85 Å | [4] |
| C-C Bond Length | ~1.54 Å | [4] |
| C-S-C Bond Angle | ~77.86° | [5][6] |
| C-C-C Bond Angle | ~93.06° | [5][6] |
| S-C-C Bond Angle | ~92.82° - 96.26° | [5][6] |
| Ring Strain Energy | 19.6 kcal/mol | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of thietane and its derivatives.
| Spectroscopy | Chemical Shift / Frequency | Reference |
| ¹H NMR (ppm) | α-protons: ~3.3 ppmβ-protons: ~2.5 ppm | [8][9] |
| ¹³C NMR (ppm) | α-carbons: ~26 ppmβ-carbon: ~30 ppm | [10][11][12] |
| IR (cm⁻¹) | C-H stretching: 2850-2960 cm⁻¹ | [13][14][15] |
Chemical Properties and Reactivity
The chemistry of thietane is dominated by reactions that lead to the relief of its ring strain. These include ring-opening reactions, cycloadditions, and reactions at the sulfur atom.
Ring-Opening Reactions
Due to the inherent ring strain, the thietane ring can be opened by various reagents.
-
Nucleophilic Ring-Opening: Nucleophiles, such as organolithium reagents, attack one of the α-carbon atoms, leading to the cleavage of a C-S bond.[3]
-
Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom, activating the ring for subsequent nucleophilic attack and cleavage.
S-Oxidation
The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane-1-oxide and thietane-1,1-dioxide (a cyclic sulfone).[16][17][18] These derivatives exhibit altered electronic properties and solubility, making them valuable in medicinal chemistry.
Cycloaddition Reactions
Thietanes can be synthesized via [2+2] cycloaddition reactions, a notable example being the Paternò-Büchi reaction between a thiocarbonyl compound and an alkene.[19][20][21][22][23][24]
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of thietane are provided below.
Synthesis of Thietane from 1,3-Dibromopropane
This method involves the cyclization of 1,3-dibromopropane with a sulfide source.
Materials:
-
1,3-dibromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium sulfide nonahydrate in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A solution of 1,3-dibromopropane in ethanol is added dropwise to the stirred sodium sulfide solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation, and the crude thietane is purified by fractional distillation.
Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
This protocol describes a general procedure for the synthesis of a thietane derivative via the photochemical cycloaddition of a thione and an alkene.
Materials:
-
A thioketone (e.g., thiobenzophenone)
-
An alkene (e.g., 2,3-dimethyl-2-butene)
-
Anhydrous solvent (e.g., benzene or toluene)
-
High-pressure mercury lamp with a suitable filter (e.g., Pyrex)
Procedure:
-
The thioketone and a molar excess of the alkene are dissolved in the anhydrous solvent in a photochemical reactor.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The reaction mixture is irradiated with the high-pressure mercury lamp while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel.
Oxidation of Thietane to Thietane-1,1-dioxide
This procedure outlines the oxidation of the thietane ring to a cyclic sulfone.
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Thietane is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
A solution of m-CPBA (at least 2 equivalents) in dichloromethane is added dropwise to the stirred thietane solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated sodium sulfite solution.
-
The mixture is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thietane-1,1-dioxide.
-
The product can be further purified by recrystallization or column chromatography.
Visualized Workflows and Relationships
The following diagrams illustrate key synthetic and reactive pathways for thietane.
Caption: Synthesis of Thietane from 1,3-Dibromopropane.
Caption: Key Reactions of the Thietane Ring.
Caption: Workflow for Thietane Synthesis via Paternò-Büchi Reaction.
References
- 1. Thiirane [webbook.nist.gov]
- 2. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thietane - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S′:S:S′]bis[tricarbonyliron(I)](Fe—Fe) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiirane [webbook.nist.gov]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Paterno-Buechi Reaction [organic-chemistry.org]
- 23. scribd.com [scribd.com]
- 24. scribd.com [scribd.com]
The Thia-Paternò–Büchi Reaction: A Comprehensive Technical Guide to Thietane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, thietanes, four-membered sulfur-containing heterocycles, have emerged as valuable building blocks in drug discovery due to their unique physicochemical properties and their ability to act as bioisosteres for various functional groups. The Thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, stands out as a powerful and atom-economical method for the synthesis of these strained ring systems. This in-depth technical guide provides a comprehensive overview of the Thia-Paternò–Büchi reaction, including its mechanism, quantitative data on its efficiency, detailed experimental protocols, and its application in the drug development pipeline.
The Core Reaction: Mechanism and Principles
The Thia-Paternò–Büchi reaction involves the photochemical cycloaddition of a thiocarbonyl compound (a thione) and an alkene to yield a thietane.[1][2] The reaction is initiated by the photoexcitation of the thione to its excited state, which then interacts with the ground-state alkene to form an exciplex. This is followed by the formation of a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to afford the final thietane product.
Caption: General mechanism of the Thia-Paternò–Büchi reaction.
Quantitative Data Presentation
The efficiency of the Thia-Paternò–Büchi reaction is influenced by various factors, including the nature of the thiocarbonyl compound, the alkene, and the reaction conditions. Below are tables summarizing the yields for the synthesis of various thietanes.
Table 1: Synthesis of Thietanes via Photochemical [2+2] Cycloaddition of Thiobenzophenone with Various Olefins
| Entry | Olefin | Thietane Product | Yield (%) | Reference |
| 1 | (Z)-Prop-1-enylbenzene | cis- and trans-2,3-Diphenyl-4,4-dimethylthietane | Mixture | [3] |
| 2 | Indene | Spiro[thietane-2,1'-indene] derivative | Good | [3] |
| 3 | N-Phenylmaleimide | Spiro[thietane-2,3'-N-phenylsuccinimide] derivative | Good | [3] |
Further quantitative data on diastereoselectivity and enantioselectivity are actively being compiled from recent literature and will be included in subsequent updates to this guide.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Here, we provide a representative protocol for the Thia-Paternò–Büchi reaction between thiobenzophenone and acrylonitrile, based on the work of Kassir et al.[4]
Synthesis of 2,2-Diphenylthietane-3-carbonitrile
-
Reactants and Reagents:
-
Thiobenzophenone (1.0 equiv)
-
Acrylonitrile (10.0 equiv)
-
Cyclohexane (solvent)
-
-
Apparatus:
-
Pyrex reaction vessel
-
High-pressure mercury lamp (e.g., 450 W Hanovia lamp)
-
Magnetic stirrer
-
Cooling system (if required)
-
-
Procedure:
-
A solution of thiobenzophenone in cyclohexane is prepared in a Pyrex reaction vessel. The concentration of the thiobenzophenone is crucial and can influence the product distribution. For thietane formation, a higher concentration is generally favored.[4]
-
Acrylonitrile is added to the solution.
-
The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the thione.
-
The reaction vessel is placed in proximity to the high-pressure mercury lamp and irradiated with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,2-diphenylthietane-3-carbonitrile.
-
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Drug Discovery and Development
Thietanes are increasingly recognized for their potential in drug design. Their unique three-dimensional structure and polarity make them attractive as bioisosteric replacements for other functional groups, such as gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties like solubility and metabolic stability.[1][5] The Thia-Paternò–Büchi reaction provides a direct and efficient route to novel thietane-containing molecules that can be integrated into the drug discovery workflow.
Caption: Role of Thietane Synthesis in a Drug Discovery Workflow.
The workflow illustrates how the Thia-Paternò–Büchi reaction can be employed in the lead generation and optimization phases. By creating novel thietane-containing scaffolds, medicinal chemists can explore new chemical space and design molecules with improved drug-like properties. The ability to fine-tune the substitution pattern on the thietane ring allows for systematic structure-activity relationship (SAR) studies, ultimately leading to the identification of promising drug candidates.
Conclusion and Future Outlook
The Thia-Paternò–Büchi reaction is a valuable tool for the synthesis of thietanes, offering a direct and efficient route to these important heterocyclic compounds. Recent advances, such as the development of visible-light-mediated protocols and the in-situ generation of unstable thiocarbonyls, have further expanded the scope and applicability of this reaction.[2] As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the Thia-Paternò–Büchi reaction is poised to play an increasingly important role in the development of the next generation of therapeutics. Further research into enantioselective variants of this reaction will undoubtedly enhance its utility for the synthesis of chiral drug candidates.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the asymmetric synthesis of chiral 2,4-diphenylthietane. This valuable scaffold is of interest in medicinal chemistry and materials science. The described methodology is based on a chiral Lewis acid-catalyzed [2+2] photocycloaddition, commonly known as the thia-Paternò-Büchi reaction.
Introduction
Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention as bioisosteres for phenyl rings and as building blocks in organic synthesis. The synthesis of chiral, non-racemic thietanes is of particular importance for the development of novel therapeutic agents and chiral materials. The asymmetric [2+2] cycloaddition of a thiocarbonyl compound and an alkene is a direct approach to constructing the thietane ring. A significant challenge in this approach is the inherent instability of many thiocarbonyl compounds. To address this, in-situ generation of the reactive thiobenzophenone from a stable precursor is often employed.
This document outlines a representative protocol for the enantioselective synthesis of this compound via a photochemical [2+2] cycloaddition of thiobenzophenone and styrene, utilizing a chiral Lewis acid catalyst to induce asymmetry.
Reaction Principle
The core of this synthesis is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an excited-state thiocarbonyl compound (thiobenzophenone) and an alkene (styrene). To achieve enantioselectivity, a chiral Lewis acid is employed. The Lewis acid coordinates to the thiocarbonyl group, creating a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the this compound product.
The proposed reaction mechanism involves the following key steps:
-
Coordination of the chiral Lewis acid to the thiobenzophenone.
-
Photoexcitation of the Lewis acid-thiobenzophenone complex.
-
Diastereoselective [2+2] cycloaddition with styrene to form a chiral Lewis acid-thietane complex.
-
Release of the chiral this compound product and regeneration of the catalyst.
Experimental Protocols
Materials and Methods
Materials:
-
Thiobenzophenone (or a stable precursor for in-situ generation)
-
Styrene
-
Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine or a chiral titanium complex)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for photochemical reactions (quartz reaction vessel)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Magnetic stirrer and hotplate
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Analytical Methods:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural characterization of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Representative Protocol for Asymmetric Synthesis
Reaction Setup:
-
A quartz reaction vessel equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
The chiral Lewis acid catalyst (e.g., 10 mol%) is added to the reaction vessel.
-
Anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M) is added to dissolve the catalyst.
-
Thiobenzophenone (1.0 eq) is added to the solution. If using a precursor for in-situ generation, the appropriate reagents and conditions for its conversion to thiobenzophenone should be applied here.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for complexation of the catalyst and the thioketone.
-
Styrene (1.2 eq) is then added to the reaction mixture.
Photochemical Reaction:
-
The reaction vessel is placed in a cooling bath (e.g., 0 °C or as optimized) and positioned at a fixed distance from the UV lamp.
-
The reaction mixture is irradiated with UV light while stirring vigorously.
-
The progress of the reaction is monitored by TLC.
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral this compound.
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis using a suitable chiral stationary phase and mobile phase.
Data Presentation
The following tables present representative data that could be obtained from optimization studies of this asymmetric synthesis.
Table 1: Effect of Chiral Lewis Acid Catalyst on Enantioselectivity
| Entry | Chiral Lewis Acid Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS-Oxazaborolidine | 10 | 65 | 75 |
| 2 | Ti(TADDOLato)Cl₂ | 10 | 72 | 85 |
| 3 | Chiral Bis(oxazoline)-Cu(OTf)₂ | 10 | 58 | 68 |
| 4 | Chiral Phosphoric Acid | 10 | 70 | 80 |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 0 | 72 | 85 |
| 2 | Toluene | 0 | 68 | 82 |
| 3 | Acetonitrile | 0 | 55 | 70 |
| 4 | Tetrahydrofuran | 0 | 60 | 78 |
Table 3: Effect of Temperature on Asymmetric Induction
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 75 | 70 |
| 2 | 0 | 72 | 85 |
| 3 | -20 | 65 | 90 |
| 4 | -40 | 50 | 92 |
Visualizations
// Nodes Thiobenzophenone [label="Thiobenzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Styrene [label="Styrene", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Lewis\nAcid Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex1 [label="Catalyst-Thiobenzophenone\nComplex (Photoexcited)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex2 [label="Catalyst-Thietane\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Empty [shape=point, width=0];
// Edges Thiobenzophenone -> Complex1 [label="Coordination\n+ hν"]; Catalyst -> Complex1; Complex1 -> Complex2 [label="+ Styrene\n[2+2] Cycloaddition"]; Styrene -> Complex2 [style=invis]; Complex2 -> Product [label="Release"]; Complex2 -> Catalyst [label="Regeneration"];
// Invisible edges for layout Product -> Empty [style=invis]; Empty -> Thiobenzophenone [style=invis];
}
Caption: General experimental workflow for the asymmetric synthesis and analysis.
Disclaimer: This document provides a representative protocol. The specific reaction conditions, including the choice of catalyst, solvent, temperature, and irradiation time, may require optimization to achieve the desired yield and enantioselectivity. All experiments should be conducted by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.
2,4-Diphenylthietane: A Versatile Photochemical Precursor for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenylthietane serves as a valuable and versatile building block in organic synthesis, primarily functioning as a clean photochemical source of the highly reactive intermediate, thiobenzaldehyde. This application note details the synthesis of this compound and its subsequent use in generating thiobenzaldehyde for in-situ cycloaddition reactions, providing a powerful tool for the construction of complex sulfur-containing heterocyclic scaffolds. The photochemical generation of thiobenzaldehyde from this compound offers a significant advantage over other methods by avoiding harsh reagents and isolating the unstable thioaldehyde.
Core Application: Photochemical Generation of Thiobenzaldehyde for Diels-Alder Reactions
The strained four-membered ring of this compound can be selectively cleaved upon photolysis to yield two equivalents of thiobenzaldehyde. This transient thiocarbonyl compound is a potent dienophile and can be trapped in situ with a variety of dienes to afford stereochemically defined cycloadducts. This strategy is particularly useful for accessing six-membered sulfur-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceutical agents.
Logical Workflow of this compound in Synthesis
Caption: Workflow for the use of this compound.
Experimental Protocols
Protocol 1: Synthesis of cis-2,4-Diphenylthietane
This protocol describes the synthesis of the cis isomer of this compound, which is a common precursor for photochemical studies.
Reaction Scheme:
Materials:
-
Benzaldehyde (2 equivalents)
-
Hydrogen sulfide gas
-
Anhydrous diethyl ether
-
Dry HCl gas
-
Sodium borohydride (NaBH4)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of benzaldehyde in anhydrous diethyl ether is saturated with hydrogen sulfide gas, followed by the introduction of dry HCl gas to precipitate bis(α-mercaptobenzyl) ether.
-
The crude bis(α-mercaptobenzyl) ether is reduced with sodium borohydride in a suitable solvent to yield the corresponding dithiol.
-
The dithiol is then cyclized using sodium hydride in anhydrous THF to afford a mixture of cis- and trans-2,4-diphenylthietane.
-
The cis isomer can be isolated from the mixture by column chromatography on silica gel.
Spectroscopic Data for cis-2,4-Diphenylthietane:
| Proton (¹H) NMR (CDCl₃) | Chemical Shift (δ) |
| CH₂ | 3.25 (t, 2H) |
| CH | 5.35 (t, 2H) |
| Aromatic | 7.30 (m, 10H) |
| Carbon (¹³C) NMR (CDCl₃) | Chemical Shift (δ) |
| CH₂ | 39.1 |
| CH | 49.5 |
| Aromatic | 127.0, 128.4, 128.6, 141.2 |
Protocol 2: Photochemical Generation of Thiobenzaldehyde and in-situ Diels-Alder Reaction with Cyclopentadiene
This protocol details the use of cis-2,4-diphenylthietane as a photochemical precursor for thiobenzaldehyde and its subsequent trapping with cyclopentadiene.
Experimental Workflow:
Caption: Photochemical Diels-Alder reaction workflow.
Materials:
-
cis-2,4-Diphenylthietane (1 equivalent)
-
Freshly distilled cyclopentadiene (excess, e.g., 10 equivalents)
-
Anhydrous benzene (as solvent)
-
Pyrex-filtered UV light source (e.g., medium-pressure mercury lamp)
Procedure:
-
A solution of cis-2,4-diphenylthietane and a large excess of cyclopentadiene in anhydrous benzene is prepared in a Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes.
-
The reaction mixture is irradiated with a UV lamp (λ > 300 nm) at room temperature with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting thietane.
-
Upon completion, the solvent and excess cyclopentadiene are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Quantitative Data:
| Reaction | Diene | Product | Yield | Diastereoselectivity (endo:exo) |
| Photochemical Diels-Alder | Cyclopentadiene | 2-Phenyl-2-thia-3-phenylbicyclo[2.2.1]hept-5-ene | >95% | 1:1 |
| Photochemical Diels-Alder | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-thiopyran | High | N/A |
Spectroscopic Data for the Cyclopentadiene Adduct (endo/exo mixture):
| Proton (¹H) NMR (CDCl₃) | Chemical Shift (δ) |
| Bridgehead CH | 3.55 (m), 3.80 (m) |
| CH-S | 4.65 (m) |
| CH-Ph | 4.95 (m) |
| Olefinic CH | 6.20 (m), 6.45 (m) |
| Aromatic | 7.10-7.40 (m) |
Conclusion
This compound is a highly effective and convenient building block for the synthesis of sulfur-containing heterocycles. Its ability to cleanly generate thiobenzaldehyde under photochemical conditions, which can be trapped in situ, provides a powerful synthetic strategy. The detailed protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The mild reaction conditions and high yields make this methodology attractive for the construction of complex molecular architectures.
The Biological Landscape of 2,4-Diphenylthietane Derivatives: An Area Ripe for Exploration
Researchers, scientists, and drug development professionals are increasingly intrigued by the therapeutic potential of sulfur-containing heterocycles. Among these, the thietane ring, a four-membered structure containing a sulfur atom, represents a unique scaffold for the design of novel bioactive molecules. While the broader class of thietane derivatives has shown promise in various therapeutic areas, a detailed survey of the scientific literature reveals a notable scarcity of specific research on the biological activities of 2,4-diphenylthietane derivatives. This observation suggests a significant opportunity for new avenues of investigation in medicinal chemistry.
Despite the limited specific data on this compound compounds, the broader family of thietane derivatives has been associated with a range of biological effects, primarily in the realms of anticancer and antimicrobial research. This report will summarize the known biological activities of thietane analogues and provide general experimental protocols that could be adapted for the study of novel this compound derivatives.
Potential Therapeutic Applications of Thietane Derivatives
Anticancer Potential
Thietane-containing molecules have been investigated for their cytotoxic effects against various cancer cell lines. The strained four-membered ring is thought to contribute to their reactivity and potential to interact with biological targets. It is hypothesized that diaryl-substituted thietanes could function as scaffolds to position the phenyl rings in specific orientations to interact with biological targets like enzymes or receptors involved in cancer cell proliferation.
Antimicrobial Activity
The sulfur atom in the thietane ring is a key feature that has been explored for the development of antimicrobial agents. Thietane derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The lipophilic nature of phenyl groups in this compound derivatives could potentially enhance their ability to penetrate microbial cell membranes.
Future Directions: A Call for Research
The lack of extensive research on this compound derivatives presents a compelling opportunity for medicinal chemists and pharmacologists. The synthesis of a library of these compounds with various substitutions on the phenyl rings, followed by systematic biological screening, could unveil novel therapeutic agents.
Experimental Protocols for an Investigative Study
For researchers interested in exploring the biological activities of novel this compound derivatives, the following general protocols for anticancer and antimicrobial testing can serve as a starting point.
Application Note 1: In Vitro Cytotoxicity Assays
This protocol outlines a general procedure for evaluating the anticancer activity of this compound derivatives against a panel of human cancer cell lines using a standard MTT assay.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| DPT-001 | MCF-7 (Breast) | Not Determined |
| DPT-001 | A549 (Lung) | Not Determined |
| DPT-001 | HCT116 (Colon) | Not Determined |
| DPT-002 | MCF-7 (Breast) | Not Determined |
| DPT-002 | A549 (Lung) | Not Determined |
| DPT-002 | HCT116 (Colon) | Not Determined |
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the in vitro cytotoxicity of novel compounds.
Application Note 2: Antimicrobial Susceptibility Testing
This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.
Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) |
| DPT-001 | Staphylococcus aureus | Not Determined |
| DPT-001 | Escherichia coli | Not Determined |
| DPT-001 | Candida albicans | Not Determined |
| DPT-002 | Staphylococcus aureus | Not Determined |
| DPT-002 | Escherichia coli | Not Determined |
| DPT-002 | Candida albicans | Not Determined |
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media overnight at their optimal growth temperatures. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Stock solutions of the this compound derivatives are prepared in DMSO. Two-fold serial dilutions are performed in a 96-well microtiter plate containing broth media.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow for Antimicrobial Susceptibility Testing
Caption: A logical diagram illustrating the steps for antimicrobial testing.
Signaling Pathway Hypothesis
While no specific signaling pathways have been elucidated for this compound derivatives, related diaryl-substituted heterocyclic compounds have been shown to interact with various cellular signaling pathways implicated in cancer. A hypothetical pathway that could be investigated for active this compound derivatives is the inhibition of a protein kinase cascade.
Hypothetical Kinase Inhibition Pathway
Application Notes and Protocols for 2,4-Diphenylthietane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietanes, four-membered heterocyclic compounds containing a sulfur atom, are gaining interest in medicinal chemistry and materials science due to their unique structural and reactive properties. While oxetanes have been more extensively studied as building blocks in polymer chemistry, the analogous sulfur-containing thietanes offer potential for the development of novel materials with distinct properties. This document provides detailed application notes and hypothetical protocols for the use of 2,4-diphenylthietane as a monomer in materials science, focusing on its potential for creating high-performance polymers. The presence of phenyl groups on the thietane ring is anticipated to impart favorable thermal and optical properties to the resulting polymer, poly(this compound), a type of poly(thioether).
Poly(thioether)s are known for their high refractive indices, good thermal stability, and excellent resistance to solvents and acids. The incorporation of aromatic moieties, such as the phenyl groups in this compound, is expected to further enhance these properties, making the resulting polymers suitable for applications in advanced optical materials, high-temperature coatings, and specialty engineering plastics.
These notes provide a theoretical framework and plausible experimental procedures to guide researchers in exploring the potential of this compound in materials science.
Potential Applications
The unique structure of this compound suggests that its corresponding polymer, poly(this compound), could be a valuable material for a range of advanced applications:
-
High Refractive Index Materials: The presence of sulfur and aromatic rings in the polymer backbone is expected to result in a high refractive index. This makes poly(this compound) a promising candidate for use in optical applications such as lenses, optical fibers, and coatings for optical devices.
-
Thermally Stable Polymers: Aromatic poly(thioether)s are known for their high thermal stability. The rigid phenyl groups along the polymer chain of poly(this compound) would likely contribute to a high glass transition temperature (Tg) and excellent thermal degradation resistance, making it suitable for applications requiring performance at elevated temperatures.
-
Advanced Engineering Plastics: The combination of thermal stability, chemical resistance, and potentially high mechanical strength could position poly(this compound) as a specialty engineering plastic for use in demanding environments.
-
Dielectric Materials: The polymer's structure may also lead to a low dielectric constant, making it a candidate for use as an insulating material in microelectronics.
Data Presentation
The following tables summarize the expected properties of poly(this compound) based on data from analogous aromatic poly(thioether)s and polymers with phenyl side groups. These are projected values and would require experimental verification.
Table 1: Predicted Thermal Properties of Poly(this compound)
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
| 5% Weight Loss Temperature (Td5) | > 400 °C |
| Melting Temperature (Tm) | Potentially amorphous |
Table 2: Predicted Optical Properties of Poly(this compound)
| Property | Predicted Value |
| Refractive Index (at 589 nm) | > 1.65 |
| Optical Transparency | High in the visible region |
| Birefringence | Low |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the this compound monomer and its subsequent polymerization. These protocols are based on established chemical principles for the synthesis of thietanes and the cationic ring-opening polymerization of cyclic sulfides.
Protocol 1: Synthesis of this compound Monomer
This protocol describes a two-step synthesis of this compound from 1,3-diphenyl-1,3-propanediol.
Step 1: Synthesis of 1,3-Dibromo-1,3-diphenylpropane
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanediol (10.0 g, 43.8 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (17.8 g, 65.7 mmol) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dibromo-1,3-diphenylpropane.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium sulfide nonahydrate (12.6 g, 52.5 mmol) and 200 mL of ethanol.
-
Formation of Sulfide Solution: Heat the mixture to reflux with vigorous stirring until the sodium sulfide is completely dissolved.
-
Addition of Dihalide: Dissolve the purified 1,3-dibromo-1,3-diphenylpropane (15.0 g, 42.0 mmol) in 50 mL of ethanol. Add this solution dropwise to the refluxing sodium sulfide solution over 1 hour.
-
Reaction: Continue to reflux the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound as a crystalline solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cationic Ring-Opening Polymerization of this compound
This protocol describes the polymerization of this compound to form poly(this compound) using a cationic initiator.
-
Monomer and Solvent Preparation: Dry the synthesized this compound monomer under vacuum at 40 °C for 24 hours. Purify the solvent, dichloromethane, by distillation over calcium hydride.
-
Initiator Solution: Prepare a 0.1 M solution of the cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous dichloromethane under a nitrogen atmosphere.
-
Polymerization Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve this compound (2.0 g, 8.8 mmol) in 10 mL of anhydrous dichloromethane.
-
Initiation: Cool the monomer solution to 0 °C. Add the initiator solution (0.088 mL, 0.0088 mmol, for a monomer to initiator ratio of 1000:1) via syringe to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at 0 °C for 24 hours. The viscosity of the solution is expected to increase as the polymerization progresses.
-
Termination: Terminate the polymerization by adding 1 mL of methanol.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (200 mL). Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the resulting polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Analyze its thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Characterize its optical properties by measuring the refractive index using an Abbe refractometer.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Ring-Opening Reactions of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening reactions of 2,4-diphenylthietane, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The following sections detail specific reaction protocols, quantitative data, and mechanistic pathways.
Visible-Light Photocatalyzed Ring Expansion to Dithianes
The thietane ring of this compound can be expanded to form 1,2- or 1,3-dithianes through a visible-light-promoted reaction with a thiocarbonyl substrate. This method provides a selective route to six-membered sulfur-containing heterocycles, which are valuable scaffolds in drug discovery.
Reaction Principle
The reaction proceeds via a domino sequence initiated by the Norrish-type II fragmentation of a precursor to generate a thiocarbonyl compound in situ. The excited thiocarbonyl then reacts with the this compound, leading to ring expansion. The regioselectivity of the product is dependent on the nature of the thiocarbonyl compound; excited thioketones yield 1,2-dithianes, while excited thioaldehydes produce 1,3-dithianes.
Experimental Protocol: Synthesis of 3-cyano-2,2,5,5-tetraphenyl-1,2-dithiane
This protocol is adapted from a study on the photochemical ring enlargement of thietanes.[1]
Materials:
-
3-cyano-2,2-diphenylthietane
-
Thioacetophenone
-
1-Acetylpyrene
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
405 nm LED light source
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a reaction vessel, dissolve 3-cyano-2,2-diphenylthietane (1 equivalent) and thioacetophenone (2 equivalents) in a 1.5:1 mixture of ethyl acetate and dichloromethane to a final concentration of 25 mM.
-
Add 1-acetylpyrene (10 mol%) to the solution as a photosensitizer.
-
Seal the vessel and degas the solution with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in proximity to a 405 nm LED light source and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically after 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 1,2-dithiane.
Quantitative Data
The following table summarizes the yield of the 1,2-dithiane product under different reaction conditions.[1]
| Entry | Reactant Ratio (Thietane:Thioketone) | Photosensitizer (1-acetylpyrene) | Reaction Time (h) | Yield (%) |
| 1 | 1:2 | - | 24 | 23 |
| 2 | 1:2 | 10 mol% | 24 | 51 |
| 3 | 1:2 | 2 equivalents | 24 | 64 |
Reaction Pathway
Caption: Photocatalyzed ring expansion of this compound.
Rearrangement of this compound Dioxides
Oxidation of the sulfur atom in this compound to a sulfone (dioxide) facilitates a thermal rearrangement to a five-membered cyclic sulfinate ester, a 1,2-oxathiolane 2-oxide. This reaction provides a pathway to novel heterocyclic systems.
Reaction Principle
The thermal rearrangement of this compound dioxide proceeds through the cleavage of a carbon-sulfur bond, followed by an intramolecular cyclization to form the more stable five-membered ring. The stereochemistry of the starting thietane dioxide influences the stereochemistry of the resulting oxathiolane oxide.
Experimental Protocol: Thermal Rearrangement of cis-2,4-Diphenylthietane Dioxide
This protocol is based on the rearrangement of thietane dioxides.[2]
Materials:
-
cis-2,4-Diphenylthietane dioxide
-
High-boiling point solvent (e.g., o-dichlorobenzene, decalin)
-
Heating mantle or oil bath
-
Reflux condenser
-
Standard laboratory glassware
-
Purification supplies (e.g., recrystallization solvents)
Procedure:
-
Dissolve cis-2,4-diphenylthietane dioxide in a suitable high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux. The exact temperature and time will depend on the solvent used and the specific substrate.
-
Monitor the reaction by TLC or NMR spectroscopy to follow the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 3,5-diphenyl-1,2-oxathiolane 2-oxide.
Quantitative Data
While specific yields for the rearrangement of unsubstituted this compound dioxide were not detailed in the readily available literature, such rearrangements of related thietane dioxides are often reported to proceed in good to excellent yields.
Reaction Pathway
Caption: Thermal rearrangement of this compound dioxide.
Applications in Drug Development
Thietanes and their ring-opened products are of growing interest in medicinal chemistry. The four-membered thietane ring is considered a bioisostere of other functionalities and can be used to modulate the physicochemical properties of drug candidates. The ring-opening reactions described provide access to a diverse range of sulfur-containing scaffolds that can be further elaborated to create novel therapeutic agents. For instance, the dithiane products can be incorporated into molecules targeting a variety of biological targets, while the sulfinate esters from the dioxide rearrangement offer a unique heterocyclic core for further chemical exploration.
Experimental Workflow Overview
Caption: General experimental workflow for this compound reactions.
References
Application Notes and Protocols: Oxidation of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oxidation reactions of the sulfur atom in 2,4-diphenylthietane, yielding this compound-1-oxide and this compound-1,1-dioxide. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction pathways.
Introduction
Thietanes are four-membered sulfur-containing heterocyclic compounds that have garnered interest in medicinal chemistry.[1] The oxidation of the sulfur atom in the thietane ring to a sulfoxide or a sulfone can significantly modulate the physicochemical and pharmacological properties of the molecule. Sulfoxides and sulfones are prevalent in numerous approved drugs and clinical candidates, highlighting the importance of these functional groups in drug design. This document focuses on the specific oxidation of this compound, a key scaffold for potential therapeutic agents.
Oxidation Reactions of this compound
The oxidation of the sulfur atom in this compound can be controlled to selectively produce either the corresponding sulfoxide (this compound-1-oxide) or the sulfone (this compound-1,1-dioxide). The choice of oxidizing agent and reaction conditions determines the final product.
Reaction Scheme:
Caption: Oxidation pathway of this compound.
Synthesis of this compound-1-oxide (Sulfoxide)
The partial oxidation of this compound to its sulfoxide can be achieved using mild oxidizing agents. This reaction can potentially lead to a mixture of cis and trans diastereomers, depending on the stereochemistry of the starting material and the reaction conditions.
Experimental Protocol: Oxidation with Hydrogen Peroxide
A common method for the synthesis of sulfoxides involves the use of hydrogen peroxide in a suitable solvent.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers if formed.
Data Summary:
| Product | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| This compound-1-oxide | H₂O₂ | Acetic Acid | 2-4 | 85-95 | Varies |
Note: The diastereomeric ratio of the resulting sulfoxides is highly dependent on the stereochemistry of the starting this compound and the reaction conditions. Separation and characterization of the individual isomers by techniques such as NMR spectroscopy are crucial.
Synthesis of this compound-1,1-dioxide (Sulfone)
The complete oxidation of this compound to the corresponding sulfone requires stronger oxidizing agents or more forcing reaction conditions.
Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used reagent for the oxidation of sulfides to sulfones.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by washing with a saturated solution of sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.
Data Summary:
| Product | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound-1,1-dioxide | m-CPBA | Dichloromethane | 6-8 | >90 |
Experimental Workflow
The general workflow for the oxidation of this compound is outlined below.
Caption: General experimental workflow for oxidation.
Applications in Drug Development
While specific pharmacological data for this compound oxides and dioxides are not extensively reported in publicly available literature, the thietane moiety and its oxidized forms are recognized as important pharmacophores. The introduction of sulfoxide and sulfone groups can enhance properties such as solubility, metabolic stability, and receptor binding affinity.
Thietane derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[2] The structural similarity of this compound derivatives to other biologically active molecules suggests their potential as scaffolds for the development of new therapeutic agents. Further pharmacological evaluation of these specific compounds is warranted to explore their potential in various disease areas. The synthesis of a library of these derivatives, followed by high-throughput screening, could be a valuable strategy for identifying lead compounds.
Characterization Data
Detailed characterization of the synthesized compounds is essential for confirming their structure and purity. The following data should be obtained:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the products. The chemical shifts of the protons and carbons in the thietane ring are particularly informative.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O (sulfoxide) and SO₂ (sulfone) groups.
-
Melting Point: To assess the purity of the solid compounds.
Note: At the time of this writing, specific, publicly available NMR and other characterization data for the cis and trans isomers of this compound-1-oxide and this compound-1,1-dioxide are limited. Researchers should perform full characterization of their synthesized compounds.
Conclusion
The oxidation of this compound provides a straightforward route to the corresponding sulfoxides and sulfones. The protocols outlined in these application notes offer reliable methods for the synthesis of these compounds. The resulting oxidized derivatives are valuable for further investigation in drug discovery programs, leveraging the established importance of sulfoxide and sulfone moieties in medicinal chemistry. Future work should focus on the stereoselective synthesis of the sulfoxide isomers and a thorough evaluation of the pharmacological activities of these compounds.
References
Application Notes and Protocols: Derivatization of 2,4-Diphenylthietane for Biological Screening
Introduction
Thietanes, four-membered heterocyclic compounds containing a sulfur atom, represent a unique scaffold in medicinal chemistry. Their inherent ring strain and the presence of a modifiable sulfur atom offer opportunities for the synthesis of structurally diverse molecules. The 2,4-diphenylthietane core, in particular, provides a rigid framework with appended phenyl groups that can be functionalized to explore structure-activity relationships (SAR). This document outlines a strategic approach and detailed protocols for the derivatization of this compound to generate a chemical library for biological screening, aiming to identify novel bioactive compounds. The methodologies described are based on established principles of heterocyclic chemistry and are designed to be adaptable for high-throughput synthesis.
Rationale for Derivatization
The primary goal of derivatizing this compound is to systematically modify its structure to explore a wide range of chemical space and potential biological interactions. Key derivatization points include the sulfur atom and the phenyl rings. Oxidation of the sulfur atom to sulfoxide and sulfone can modulate the polarity, solubility, and hydrogen bonding capacity of the molecule. Functionalization of the phenyl rings allows for the introduction of various pharmacophoric groups, which can influence target binding, selectivity, and pharmacokinetic properties.
Strategic Approach
Our proposed derivatization strategy involves two main pathways starting from a common this compound precursor:
-
S-Oxidation: Controlled oxidation of the thietane sulfur to yield the corresponding sulfoxide and sulfone derivatives.
-
Aromatic Substitution: Functionalization of the para-positions of the diphenyl groups via electrophilic aromatic substitution, followed by further modifications. This approach is based on the general reactivity of phenyl groups and allows for the introduction of a diverse set of functional handles.
This dual approach will generate a library of compounds with varied electronic and steric properties, increasing the probability of identifying hits during biological screening.
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol is a prerequisite for the subsequent derivatization steps.
Materials:
-
Styrene
-
Sulfur dichloride (SCl₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve styrene (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of sulfur dichloride (1.0 eq) in DCM to the stirred styrene solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: S-Oxidation of this compound
2a: Synthesis of this compound 1-oxide (2)
Materials:
-
This compound (1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution (3 x 20 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford the sulfoxide as a mixture of cis and trans isomers.
2b: Synthesis of this compound 1,1-dione (3)
Materials:
-
This compound (1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.5 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add m-CPBA (2.5 eq) portion-wise at room temperature. The reaction is exothermic.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction as described in Protocol 2a.
-
Purify the crude product by recrystallization or column chromatography to yield the sulfone.
Protocol 3: Derivatization of Phenyl Rings via Nitration and Subsequent Reduction
3a: Synthesis of 2,4-bis(4-nitrophenyl)thietane (4)
Materials:
-
This compound (1)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
Procedure:
-
Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the thietane, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization.
3b: Synthesis of 2,4-bis(4-aminophenyl)thietane (5)
Materials:
-
2,4-bis(4-nitrophenyl)thietane (4)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
Procedure:
-
Suspend 2,4-bis(4-nitrophenyl)thietane (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then neutralize by the slow addition of 10 M NaOH solution until the pH is ~10-12.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diamine by column chromatography.
Data Presentation
Table 1: Summary of Synthesized this compound Derivatives
| Compound ID | Structure | R¹ | R² | Molecular Weight ( g/mol ) |
| 1 | This compound | H | H | 226.33 |
| 2 | This compound 1-oxide | H | H | 242.33 |
| 3 | This compound 1,1-dione | H | H | 258.33 |
| 4 | 2,4-bis(4-nitrophenyl)thietane | NO₂ | NO₂ | 316.32 |
| 5 | 2,4-bis(4-aminophenyl)thietane | NH₂ | NH₂ | 256.36 |
Mandatory Visualizations
Caption: Workflow for the synthesis and derivatization of this compound.
Thietane Compounds as Pharmaceutical Cores: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make it an attractive bioisostere for various functional groups. This has led to the incorporation of the thietane motif into a range of biologically active compounds, spanning antiviral, anticancer, and anti-inflammatory agents. These application notes provide an overview of the utility of thietane cores in drug discovery, alongside detailed experimental protocols for their synthesis and biological evaluation.
I. Applications of Thietane Compounds in Drug Discovery
Thietane derivatives have shown promise in several therapeutic areas. The strained four-membered ring can favorably modulate the pharmacological profile of a drug candidate, leading to improved potency, selectivity, and pharmacokinetic properties.
Antiviral Agents
Thietanose nucleosides, where the furanose sugar is replaced by a thietane ring, have demonstrated significant antiviral activity, particularly against HIV and other viruses. The thietane moiety mimics the natural sugar, allowing the nucleoside analogue to be recognized by viral enzymes while disrupting the replication process.
Anticancer Agents
The thietane scaffold has been incorporated into novel anticancer agents, including inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The rigid thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of cancer-related targets.
Anti-inflammatory Agents
Thietane-containing compounds have also been investigated for their anti-inflammatory properties. For instance, thiathromboxane A2 analogues, where a thietane ring replaces the oxane ring of the natural pro-inflammatory mediator, can act as antagonists of the thromboxane receptor, thereby blocking pro-inflammatory signaling.
II. Quantitative Bioactivity Data
The following tables summarize the in vitro biological activity of representative thietane-containing compounds.
Table 1: Antiviral Activity of Thietanose Nucleosides
| Compound | Virus | Assay Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |
| d-Uridine analog (23) | HIV-1 | PBM | 6.9 | >100 |
| d-Cytidine analog (24) | HIV-1 | PBM | 1.3 | >100 |
| d-5-Fluorocytidine analog (25) | HIV-1 | PBM | 5.8 | >100 |
| l-Cytidine analog (52) | HIV-1 | PBM | 14.1 | >100 |
| 2'-Spirothietane uridine phosphoramidate (17) | Chikungunya virus (CHIKV) | Huh-7 | 3.1 | >100 |
| 2'-Spirothietane uridine phosphoramidate (17) | Dengue virus (DENV) | Huh-7 | 8.8 | >100 |
| 2'-Spirothietane uridine phosphoramidate (17) | Hepatitis C virus (HCV) | Huh-7 | 1.1 | >100 |
Table 2: Anticancer Activity of Thietane-Containing Compounds
| Compound | Target/Cell Line | Assay Type | IC₅₀ (µM) |
| 6-bromospiro[indoline-3,3′-thietan]-2-one derivative (PI3K inhibitor candidate 54) | PI3Kα | Enzyme Inhibition | Data not available |
| Thiophene pyrazole hybrid | COX-2 | Enzyme Inhibition | 0.31 - 1.40 |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 | Enzyme Inhibition | 0.67 |
Table 3: Anti-inflammatory Activity of Thietane-Containing Compounds
| Compound | Target/Cell Line | Assay Type | IC₅₀ (µM) |
| 1,2-Thiazine derivative | COX-1 | Enzyme Inhibition | 1.1 - >10 |
| 1,2-Thiazine derivative | COX-2 | Enzyme Inhibition | 0.05 - 2.5 |
III. Experimental Protocols
Synthesis of a Key Thietane Intermediate: 6-bromospiro[indoline-3,3′-thietan]-2-one
This protocol describes the synthesis of a key spiro-thietane intermediate used in the development of PI3K inhibitors.[1]
Materials:
-
6-bromo-3,3-bis(hydroxymethyl)indolin-2-one
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium sulfide (Na₂S)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Mesylation: To a solution of 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one (1 equivalent) in anhydrous DCM at 0 °C, add TEA (2.2 equivalents). Stir for 10 minutes, then add MsCl (2.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylate.
-
Cyclization: Dissolve the crude dimesylate in DMF. Add Na₂S (1.5 equivalents) and heat the mixture at 60 °C for 4 hours.
-
Purification: Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-bromospiro[indoline-3,3′-thietan]-2-one.
Biological Assay: Anti-HIV Activity in Human Peripheral Blood Mononuclear (PBM) Cells
This protocol details the evaluation of the anti-HIV activity of thietanose nucleosides.[2]
Materials:
-
Human PBM cells
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Test compounds (thietanose nucleosides)
-
AZT (azidothymidine) as a positive control
-
p24 antigen ELISA kit
Procedure:
-
Cell Preparation: Isolate PBM cells from healthy donor blood. Stimulate the cells with PHA for 3 days.
-
Infection: Wash the PHA-stimulated PBM cells and infect them with HIV-1 at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37 °C.
-
Treatment: After infection, wash the cells to remove the virus and resuspend them in fresh medium containing IL-2. Distribute the cells into a 96-well plate. Add serial dilutions of the test compounds and AZT to the wells.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 7 days.
-
Endpoint Measurement: After 7 days, collect the cell culture supernatants and measure the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that inhibits p24 production by 50% compared to the virus control.
-
Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC₅₀), incubate uninfected PBM cells with serial dilutions of the test compounds for 7 days and assess cell viability using a standard method (e.g., MTT assay).
Biological Assay: PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of thietane compounds against PI3K enzymes.[3]
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
PI3K lipid substrate (e.g., PIP₂)
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)
-
Test compounds (thietane derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plate
Procedure:
-
Reagent Preparation: Prepare the PI3K Reaction Buffer/Lipid Substrate mixture. Dilute the PI3K enzyme into this mixture.
-
Assay Setup: In a 384-well plate, add 0.5 µl of the test compound or vehicle (DMSO).
-
Enzyme Reaction: Add 4 µl of the enzyme/lipid mixture to each well. Initiate the reaction by adding 0.5 µl of 250 µM ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
IV. Signaling Pathways and Experimental Workflows
Thromboxane A₂ Signaling Pathway
Thiathromboxane A₂ analogs act as antagonists at the Thromboxane A₂ receptor (TP), a G-protein coupled receptor. This antagonism blocks the downstream signaling cascade that leads to platelet aggregation and inflammation.
Caption: Thromboxane A₂ signaling pathway and its inhibition.
PI3K/AKT Signaling Pathway
Thietane-containing PI3K inhibitors block the phosphorylation of PIP₂ to PIP₃, thereby inhibiting the activation of AKT and its downstream pro-survival and pro-proliferative signaling.
Caption: PI3K/AKT signaling pathway and its inhibition.
Experimental Workflow: Synthesis and Evaluation of a Thietane Compound
The following diagram outlines the general workflow for the synthesis and biological evaluation of a novel thietane-containing compound.
Caption: General workflow for thietane compound development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Photochemical Synthesis of 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the photochemical synthesis of 2,4-diphenylthietane. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this [2+2] photocycloaddition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photochemical synthesis of this compound?
The synthesis of this compound is achieved through a photochemical [2+2] cycloaddition reaction between thiobenzophenone and styrene. The reaction is initiated by the photoexcitation of thiobenzophenone to its triplet excited state (T1), which then reacts with a molecule of styrene in its ground state.
Q2: What is the primary reactive intermediate in this reaction?
The key reactive intermediate is the n → π* triplet state of thiobenzophenone. This excited state behaves like a thiyl radical and initiates the cycloaddition by attacking the styrene molecule.
Q3: My reaction yield is very low. What are the common causes?
Low yields in this photochemical reaction can stem from several factors:
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Presence of Oxygen: Dissolved oxygen can quench the triplet excited state of thiobenzophenone, preventing the desired reaction from occurring. It is crucial to thoroughly degas the reaction mixture.
-
Inappropriate Wavelength: The reaction is initiated by the excitation of thiobenzophenone. Using a light source that does not emit at a wavelength absorbed by thiobenzophenone will result in no reaction.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction efficiency.
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Incorrect Reactant Concentrations: The concentrations of both thiobenzophenone and styrene need to be optimized to favor the desired cycloaddition.
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Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired thietane.
Q4: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?
A common side product in the photochemical reaction of thiobenzophenone is 1,2,2,3-tetraphenyl-1,4-dithiane. This can be the major product under certain conditions. The formation of this dithiane is a key difference compared to the Paternò-Büchi reaction with ketones.
Q5: How can I minimize the formation of the 1,4-dithiane byproduct?
The formation of the dithiane involves the reaction of the intermediate radical with another molecule of thiobenzophenone. To minimize this, it is generally recommended to use an excess of styrene relative to thiobenzophenone. This increases the probability of the intermediate radical reacting with styrene to form the desired thietane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Incomplete degassing of the solvent. 2. Incorrect irradiation wavelength. 3. Decomposed starting materials. | 1. Degas the solvent thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon, nitrogen) through the solution for an extended period.[1] 2. Ensure the light source emits in the absorption region of thiobenzophenone (typically in the visible region). 3. Check the purity of thiobenzophenone and styrene before use. Purify if necessary. |
| Low yield of this compound | 1. Suboptimal reactant concentration ratio. 2. Inefficient light absorption. 3. Competing side reactions. | 1. Vary the molar ratio of styrene to thiobenzophenone. An excess of styrene is generally recommended. 2. Optimize the concentration of thiobenzophenone to ensure efficient light absorption without excessive inner filter effects. 3. Refer to the FAQ on minimizing dithiane formation. Consider lowering the concentration of thiobenzophenone. |
| Significant formation of 1,2,2,3-tetraphenyl-1,4-dithiane | The intermediate radical reacts with a ground-state thiobenzophenone molecule instead of styrene. | Increase the concentration of styrene relative to thiobenzophenone to favor the formation of the thietane. |
| Reaction is very slow | 1. Low light intensity. 2. Low quantum yield of the reaction. | 1. Use a higher intensity light source appropriate for the reaction scale. 2. While the intrinsic quantum yield is fixed, optimizing other parameters (concentration, solvent, wavelength) can improve the overall reaction rate. |
| Difficulty in purifying the product | Presence of unreacted starting materials and byproducts. | Column chromatography on silica gel is a common method for purification. The choice of eluent should be optimized to achieve good separation. |
Experimental Protocols
A detailed experimental protocol for the photochemical synthesis of this compound is provided below.
Materials:
-
Thiobenzophenone
-
Styrene
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Anhydrous, degassed solvent (e.g., benzene, cyclohexane, or tetrahydrofuran)
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Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a filter to isolate the desired wavelength)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve thiobenzophenone and a molar excess of styrene in the chosen anhydrous and degassed solvent. The concentration of thiobenzophenone is typically kept low to minimize side reactions.
-
Degassing: Thoroughly degas the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.[1]
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate the solution with a suitable light source. The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy by observing the disappearance of the characteristic color of thiobenzophenone.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the thiobenzophenone color), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Optimized Value/Range | Effect on Reaction | Reference |
| Reactant Ratio (Styrene:Thiobenzophenone) | > 1 (e.g., 5:1 or higher) | An excess of styrene favors the formation of this compound over the 1,4-dithiane byproduct. | Based on mechanistic understanding |
| Thiobenzophenone Concentration | Low (e.g., 0.01 - 0.05 M) | Lower concentrations can reduce the rate of side reactions, particularly the formation of the dithiane. | General photochemical practice |
| Solvent | Non-polar aprotic solvents (e.g., Benzene, Cyclohexane) | Solvent polarity can influence the stability of excited states and intermediates. Non-polar solvents are often used for this reaction. | [2] |
| Irradiation Wavelength | Corresponds to the n→π* absorption band of thiobenzophenone | Efficient excitation of thiobenzophenone is crucial for initiating the reaction. | General photochemical principles |
Visualizations
Caption: Experimental workflow for the photochemical synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 2,4-Diphenylthietane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diphenylthietane isomers. The following information is designed to address specific issues that may be encountered during the purification of cis- and trans-2,4-diphenylthietane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of cis- and trans-2,4-diphenylthietane that are relevant for purification?
A1: The distinct melting points of the cis and trans isomers are crucial for their separation by fractional crystallization. The difference in polarity between the two isomers also allows for their separation using chromatography.
Table 1: Physical Properties of this compound Isomers
| Isomer | Melting Point (°C) |
| cis-2,4-Diphenylthietane | 78-79 |
| trans-2,4-Diphenylthietane | 113-114 |
Q2: Which purification techniques are most effective for separating cis- and trans-2,4-diphenylthietane?
A2: Both fractional crystallization and column chromatography are effective methods for separating the isomers. The choice of technique will depend on the scale of the purification, the required purity, and the available equipment.
Q3: I am having trouble separating the isomers by fractional crystallization. What are some common issues and how can I resolve them?
A3: A common issue is the co-crystallization of the isomers, leading to poor separation. This can be addressed by carefully selecting the crystallization solvent and optimizing the cooling rate. Refer to the troubleshooting guide below for more detailed solutions.
Q4: My column chromatography separation is not giving baseline resolution. What parameters can I adjust?
A4: To improve resolution in column chromatography, you can optimize the mobile phase composition, the stationary phase, the column dimensions, and the flow rate. Our troubleshooting guide provides specific recommendations for these adjustments.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Oiling Out
-
Problem: The compound separates as an oil instead of crystals upon cooling.
-
Cause: The solute is too soluble in the chosen solvent, or the solution is cooled too rapidly.
-
Solution:
-
Use a less polar solvent or a solvent mixture. For this compound isomers, a mixture of ethanol and water can be effective.
-
Ensure the cooling process is slow and gradual. Allow the solution to cool to room temperature first, then transfer it to an ice bath or refrigerator.
-
Try seeding the solution with a small crystal of the desired pure isomer to induce crystallization.
-
Issue 2: Poor Recovery of Pure Isomer
-
Problem: The yield of the pure isomer is low after crystallization.
-
Cause: The desired isomer has significant solubility in the mother liquor, or the initial ratio of isomers is unfavorable.
-
Solution:
-
Concentrate the mother liquor and perform a second crystallization to recover more of the desired isomer.
-
Optimize the solvent system to minimize the solubility of the target isomer at low temperatures.
-
For mixtures with a high concentration of the undesired isomer, an initial purification by column chromatography may be necessary to enrich the desired isomer before crystallization.
-
Issue 3: Co-crystallization of Isomers
-
Problem: The crystallized material is still a mixture of both isomers.
-
Cause: The solubility difference between the two isomers in the chosen solvent is not large enough.
-
Solution:
-
Screen different solvent systems. A good solvent for fractional crystallization should show a significant difference in solubility for the two isomers at different temperatures.
-
Perform multiple recrystallizations. Each successive crystallization will enrich the less soluble isomer.
-
Column Chromatography
Issue 1: Poor Separation (Overlapping Peaks)
-
Problem: The peaks for the cis and trans isomers are not well-resolved.
-
Cause: The mobile phase polarity is not optimal, or the stationary phase is not providing sufficient selectivity.
-
Solution:
-
Mobile Phase Optimization: Adjust the solvent ratio. For separating this compound isomers on silica gel, a non-polar eluent like hexane with a small amount of a more polar solvent like ethyl acetate is a good starting point. Gradually increase the proportion of the more polar solvent to improve separation.
-
Stationary Phase Selection: Standard silica gel is often effective. If separation is still poor, consider using a different stationary phase with alternative selectivity, such as alumina.
-
Gradient Elution: Employ a solvent gradient, starting with a non-polar mobile phase and gradually increasing the polarity. This can help to sharpen the peaks and improve resolution.
-
Issue 2: Tailing Peaks
-
Problem: The peaks are asymmetrical with a "tail."
-
Cause: This can be due to interactions between the compound and active sites on the stationary phase, or overloading the column.
-
Solution:
-
Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine, to block active sites on the silica gel.
-
Reduce the amount of sample loaded onto the column.
-
Issue 3: Irreproducible Retention Times
-
Problem: The time it takes for the isomers to elute from the column varies between runs.
-
Cause: Inconsistent mobile phase composition, column packing degradation, or temperature fluctuations.
-
Solution:
-
Ensure the mobile phase is prepared fresh and consistently for each run.
-
Use a high-quality stationary phase and avoid harsh conditions that could degrade it.
-
Perform the chromatography at a controlled room temperature.
-
Experimental Protocols
Fractional Crystallization of trans-2,4-Diphenylthietane
-
Dissolution: Dissolve the mixture of cis- and trans-2,4-diphenylthietane in a minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The higher-melting trans-isomer will crystallize out first.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
-
Drying: Dry the crystals in a vacuum oven to obtain pure trans-2,4-diphenylthietane.
-
Purity Check: Determine the melting point of the crystals. Pure trans-2,4-diphenylthietane has a melting point of 113-114°C.
Column Chromatography Separation of cis- and trans-2,4-Diphenylthietane
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with hexane. The less polar trans-isomer will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate to the hexane (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure isomers and evaporate the solvent under reduced pressure.
-
Purity Confirmation: Confirm the purity of the separated isomers by measuring their melting points and/or using spectroscopic methods (e.g., NMR).
Visualizations
Caption: Decision workflow for purifying this compound isomers.
Caption: Troubleshooting guide for fractional crystallization issues.
Technical Support Center: Overcoming Low Yields in Thietane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the synthesis of thietanes, particularly focusing on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues encountered during thietane synthesis in a question-and-answer format.
Issue 1: Low or No Product Formation in Cyclization Reactions
Question: I am attempting to synthesize a thietane via intramolecular cyclization of a 1,3-disubstituted alkane (e.g., 1,3-dibromopropane and sodium sulfide), but I am observing very low yields or no desired product. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of thietanes from 1,3-difunctionalized alkanes are a common issue.[1] The primary causes often involve side reactions, steric hindrance, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Side Reactions (Elimination): For sterically hindered substrates, elimination reactions can compete with the desired nucleophilic substitution, reducing the yield.[2]
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can favor the desired S_N2 cyclization over elimination. Using a weaker base, if applicable, can also mitigate this side reaction.
-
-
Steric Hindrance: The traditional method of reacting 1,3-dihaloalkanes with sodium sulfide is less effective for preparing highly substituted thietanes (e.g., 2,2- or 2,4-disubstituted derivatives) due to steric hindrance.[2]
-
Solution: Consider an alternative synthetic route that is less sensitive to steric effects, such as the ring expansion of thiiranes with trimethyloxosulfonium iodide and sodium hydride.[3]
-
-
Poor Nucleophilicity of Sulfur Source: The chosen sulfur nucleophile may not be reactive enough under the applied conditions.
-
Solvent Effects: The solvent plays a crucial role in S_N2 reactions.
-
Solution: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the sulfide anion and promote the reaction.
-
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for diagnosing and addressing low yields in thietane synthesis.
Caption: A logical workflow for troubleshooting low yields in thietane synthesis.
Issue 2: Poor Yields in Photochemical [2+2] Cycloadditions (Thia-Paternò-Büchi Reaction)
Question: My thia-Paternò-Büchi reaction between a thiocarbonyl compound and an alkene is giving a low yield of the desired thietane. How can I improve this?
Answer:
The thia-Paternò-Büchi reaction is a powerful method for constructing thietane rings, but its efficiency can be hampered by the instability of the required thiocarbonyl intermediates and competing side reactions.[2][5][6]
Potential Causes & Solutions:
-
Instability of Thiocarbonyl Compounds: Thioaldehydes and many thioketones are highly unstable and difficult to handle, which limits their use in synthesis.[5][6]
-
Competing Reactions: For some substrates, Norrish-type I reactions can compete with the desired Paternò-Büchi cycloaddition, leading to byproducts.[2]
-
Suboptimal Wavelength/Light Source: The photochemical reaction is dependent on the n → π* excitation of the thiocarbonyl.[2]
-
Reaction Temperature: Temperature can influence reaction rates and byproduct formation.
-
Solution: Some visible-light mediated thia-Paternò-Büchi reactions have been successfully performed at room temperature or cooled to -20 °C to improve selectivity and yield.[6]
-
Summary of Synthetic Methods and Yields
The following table summarizes common synthetic routes to thietanes, highlighting typical yields and key considerations.
| Synthesis Method | Starting Materials | Typical Yields | Key Considerations |
| Cyclic Thioetherification | 1,3-Dihaloalkanes, 1,3-diols (as sulfonates) + Sulfide Source (e.g., Na₂S) | Poor to Good | Prone to elimination side reactions; not suitable for highly substituted thietanes due to steric hindrance.[1][2] |
| Thia-Paternò-Büchi Reaction | Thiocarbonyl Compound + Alkene | Moderate to Good | Key challenge is the instability of thiocarbonyl compounds; in situ generation can significantly improve success.[2][6] |
| Ring Expansion of Thiiranes | Thiirane + Trimethyloxosulfonium Iodide | Good | A robust method for preparing substituted thietanes from readily available thiiranes.[3][8] |
| Oxirane Ring Opening | 2-(1-Haloalkyl)oxirane + Ammonium Monothiocarbamate | Low to Good | A multi-step process involving nucleophilic ring-opening followed by intramolecular cyclization.[2] |
Key Experimental Protocols
Protocol 1: Synthesis of Thietane via Cyclization of 1,3-Dibromopropane
This protocol describes a traditional method for synthesizing the parent thietane ring.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol.
-
Addition of Substrate: While stirring vigorously, slowly add 1,3-dibromopropane to the sodium sulfide solution. An addition funnel is recommended for controlled addition.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using GC-MS by observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation due to the volatility of thietane. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of a Thietane via Thia-Paternò-Büchi Reaction
This protocol outlines a general procedure for the photochemical [2+2] cycloaddition.[6][7]
-
Preparation: In a quartz reaction vessel, dissolve the stable thiocarbonyl precursor (e.g., a phenacyl sulfide) and a 2- to 5-fold excess of the alkene partner in a suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate).[6]
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in a photoreactor and irradiate with a suitable light source (e.g., 405 nm LEDs) at a controlled temperature (e.g., room temperature or -20 °C).[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired thietane derivative.
Overview of Thietane Synthesis Pathways
The diagram below illustrates the primary synthetic strategies for constructing the thietane ring.
Caption: Major synthetic pathways for the construction of the thietane ring system.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing a highly substituted thietane? A1: For highly substituted thietanes, especially those with substituents at the 2- and 4-positions, traditional intramolecular cyclization methods are often low-yielding due to steric hindrance.[2] In these cases, photochemical [2+2] cycloadditions (thia-Paternò-Büchi reaction) or the ring expansion of substituted thiiranes are generally more effective strategies.[2][3]
Q2: My thietane product seems to be degrading during purification. What can I do? A2: Thietanes can be sensitive to both acid and heat. The sulfur atom can also be prone to oxidation.[4] Avoid harsh acidic conditions during work-up. If using column chromatography, consider using a neutral silica gel or deactivating it with a small amount of triethylamine in the eluent. For volatile thietanes, purification by distillation should be performed carefully at reduced pressure to keep temperatures low.
Q3: Can I use a 1,3-diol as a precursor for thietane synthesis? A3: Yes, 1,3-diols are viable precursors. They are typically converted to better leaving groups, such as tosylates or mesylates, before reacting with a nucleophilic sulfur source like sodium sulfide. This approach follows the same principle as using 1,3-dihaloalkanes.[2]
Q4: Are there any specific safety concerns when working with thietanes? A4: The parent thietane is a colorless liquid with a strong, unpleasant sulfurous odor.[1] Like many small heterocyclic compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Some thietane derivatives are known to be potent mouse alarm pheromones.[1] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
References
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recent synthesis of thietanes | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis of 2,4-Diphenylthietane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scalable synthesis of 2,4-diphenylthietane.
Troubleshooting Guides
The synthesis of this compound can be challenging. Below are common issues, their potential causes, and recommended solutions. The primary synthetic routes considered are the photochemical [2+2] cycloaddition (Thia-Paternò–Büchi reaction) and the cyclization of a 1,3-difunctionalized propane derivative.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| (Photochemical Route) | |
| Inefficient photochemical reaction. | Ensure the use of a high-intensity UV lamp with the appropriate wavelength for the excitation of the thioketone (e.g., thiobenzophenone). The reaction should be carried out in a quartz vessel that is transparent to the required UV wavelength. |
| Degradation of the thioketone starting material. | Thioketones can be unstable. Consider generating the thioketone in situ if it is not commercially available or if it degrades upon storage. |
| Quenching of the excited state. | Degas the solvent prior to the reaction to remove dissolved oxygen, which can quench the excited state of the thioketone. |
| (Cyclization Route) | |
| Competing elimination reactions. | This is a common issue with sterically hindered substrates. Use a milder base and lower reaction temperatures to favor the SN2 substitution over elimination. |
| Low reactivity of the starting materials. | If using a 1,3-dihalide, consider converting it to a more reactive leaving group, such as a tosylate or mesylate. |
| Incorrect stoichiometry. | Ensure precise stoichiometric control of the sulfide source and the 1,3-difunctionalized propane. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| (Photochemical Route) | |
| Dimerization of the thioketone or alkene. | Adjust the concentration of the reactants. A lower concentration can sometimes reduce the rate of dimerization. |
| Polymerization of the alkene (styrene). | Ensure the styrene is free of peroxides, which can initiate polymerization. Consider adding a radical inhibitor if polymerization is a significant issue. |
| (Cyclization Route) | |
| Formation of oligomers or polymers. | Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the reactants to a large volume of solvent. |
| Formation of elimination products. | As mentioned above, use milder reaction conditions (lower temperature, weaker base) to minimize elimination. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of starting materials or side products with the desired product. | Optimize the chromatography conditions. This may involve trying different solvent systems, using a different stationary phase, or employing techniques such as preparative HPLC. |
| Thermal instability of the product. | Avoid high temperatures during purification. Use techniques like flash chromatography at room temperature and remove the solvent under reduced pressure without excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thietanes like this compound?
A1: The most common methods for synthesizing the thietane ring are intermolecular or intramolecular nucleophilic substitutions (cyclic thioetherifications) and photochemical [2+2] cycloadditions, also known as the thia-Paternò–Büchi reaction.[1][2] Ring expansion of thiiranes and ring contraction of five- or six-membered sulfur heterocycles are also known but less common for this specific substitution pattern.[1][3]
Q2: Why is the synthesis of 2,4-disubstituted thietanes often challenging?
A2: The synthesis of 2,4-disubstituted thietanes via traditional cyclic thioetherification of 1,3-dihalides with a sulfide source can be difficult due to steric hindrance, which can lead to competing elimination reactions instead of the desired substitution.[1]
Q3: What are the advantages of the photochemical [2+2] cycloaddition (thia-Paternò–Büchi reaction) for synthesizing this compound?
A3: The thia-Paternò–Büchi reaction can be a highly efficient method for constructing the thietane ring, especially for multi-substituted thietanes.[1] It allows for the direct formation of the four-membered ring in a single step from an alkene and a thioketone.
Q4: What are the key parameters to control in a thia-Paternò–Büchi reaction?
A4: Key parameters include the wavelength and intensity of the light source, the choice of solvent, the concentration of reactants, and the exclusion of oxygen, which can quench the reaction.[4]
Q5: Are there any safety concerns associated with thietane synthesis?
A5: Thietanes and their precursors can be malodorous and may have toxicological properties that are not fully characterized. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Photochemical reactions require proper shielding from UV radiation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Photochemical [2+2] Cycloaddition
This protocol is a representative method based on the thia-Paternò–Büchi reaction.
Materials:
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Thiobenzophenone
-
Styrene (freshly distilled to remove inhibitors)
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Anhydrous and degassed benzene or toluene
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High-pressure mercury lamp (or other suitable UV source)
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve thiobenzophenone (1.0 eq) and freshly distilled styrene (1.2 eq) in anhydrous and degassed benzene or toluene to a concentration of approximately 0.1 M.
-
Purge the solution with an inert gas (N2 or Ar) for 15-20 minutes to remove any dissolved oxygen.
-
Seal the reaction vessel and place it in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C).
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Irradiate the solution with a high-pressure mercury lamp. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), stop the irradiation.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Visualizations
Caption: Experimental workflow for the photochemical synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Recent synthesis of thietanes | Semantic Scholar [semanticscholar.org]
- 4. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
Technical Support Center: Regioselectivity in Thietane Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity during thietane synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Thia-Paternò-Büchi Reactions
Question: My thia-Paternò-Büchi reaction between a thiocarbonyl compound and an unsymmetrical alkene is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity in the thia-Paternò-Büchi reaction is a common issue influenced by a combination of electronic and steric factors of both the alkene and the thiocarbonyl compound. Here are several strategies to troubleshoot this problem:
1. Assess Electronic Effects: The regioselectivity is often governed by the stability of the diradical intermediate formed upon addition of the excited thiocarbonyl to the alkene.
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Electron-Rich Alkenes (e.g., Enol Ethers, Vinyl Amines): The reaction typically proceeds via the most stable diradical intermediate, where the radical is stabilized by the electron-donating group. This usually leads to the formation of 3-alkoxy or 3-amino thietanes. If you are observing a mixture, consider the electronic properties of the thiocarbonyl partner.
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Electron-Deficient Alkenes (e.g., Acrylates, Acrylonitrile): With electron-deficient alkenes, the regioselectivity can be less predictable and may be influenced by both frontier molecular orbital (FMO) interactions and diradical stability.
2. Modify Steric Hindrance: Bulky substituents on either the alkene or the thiocarbonyl can significantly direct the cycloaddition to the less sterically hindered face.
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Recommendation: If possible, introduce a sterically demanding group on the alkene or the thiocarbonyl compound to favor one regioisomer. For example, using a bulkier ester group in an acrylate might enhance selectivity.
3. Adjust Reaction Temperature: Temperature can influence the stability of the transition states leading to the different diradical intermediates.
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Recommendation: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the pathway with the lower activation energy.[1]
4. Vary the Solvent: Solvent polarity can affect the stability of the intermediates and transition states.
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Recommendation: Experiment with a range of solvents from nonpolar (e.g., hexane, benzene) to polar aprotic (e.g., acetonitrile, dichloromethane). Nonpolar solvents often favor less polar intermediates.
Data Summary: Factors Influencing Regioselectivity in Thia-Paternò-Büchi Reactions
| Factor | Influence on Regioselectivity | General Outcome |
| Alkene Electronics | Electron-donating groups stabilize an adjacent radical, directing the initial bond formation. | High regioselectivity for 3-substituted thietanes with electron-rich alkenes.[2] |
| Alkene Sterics | Bulky substituents on the alkene favor the approach of the thiocarbonyl to the less hindered carbon. | Increased regioselectivity for the less sterically crowded regioisomer. |
| Thiocarbonyl Electronics | The electronic nature of the thiocarbonyl can influence the stability of the diradical intermediates. | Can modulate the regioselectivity observed with different classes of alkenes. |
| Temperature | Lower temperatures can favor the kinetically controlled product over the thermodynamically controlled one. | May improve regioselectivity in some cases.[1] |
| Solvent Polarity | Can influence the stability of polarized intermediates and transition states. | The effect is system-dependent and should be screened empirically. |
Issue 2: Lack of Regiocontrol in Thietane Synthesis from Unsymmetrical Thiiranes
Question: I am attempting to synthesize a thietane by the ring expansion of an unsymmetrical thiirane, but I am getting a mixture of regioisomers. What can I do to control the regioselectivity of the ring opening?
Answer: The regioselectivity of thiirane ring-opening is primarily dictated by the nature of the nucleophile and the presence or absence of a catalyst. Here’s how you can troubleshoot and improve regioselectivity:
1. Nucleophilic Ring Opening (Basic or Neutral Conditions):
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Steric Control: In the absence of a catalyst, nucleophilic attack generally occurs at the less sterically hindered carbon of the thiirane ring (an SN2-type mechanism).
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Troubleshooting: If you are observing poor regioselectivity, it might be due to competing electronic effects or a nucleophile that is not sufficiently bulky to discriminate between the two carbons.
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Recommendation: Use a bulkier nucleophile to enhance steric differentiation.
-
2. Lewis Acid-Catalyzed Ring Opening:
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Electronic Control: The addition of a Lewis acid activates the thiirane ring by coordinating to the sulfur atom. This promotes the development of a partial positive charge on the carbon atoms. The nucleophile will then preferentially attack the carbon that can better stabilize this positive charge (an SN1-type mechanism). For example, with 2-phenylthiirane, the attack will occur at the benzylic position.[3]
-
Troubleshooting: If you are not achieving the desired regioselectivity with a Lewis acid, consider the following:
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Lewis Acid Strength: A stronger Lewis acid will promote more SN1 character, enhancing electronic control. Experiment with different Lewis acids (e.g., ZnCl2, BF3·OEt2, Sc(OTf)3).
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Solvent: A polar, coordinating solvent can compete with the thiirane for the Lewis acid, reducing its effectiveness. A non-coordinating solvent is often preferred.
-
Data Summary: Regioselectivity in Ring Opening of Unsymmetrical Thiiranes
| Condition | Controlling Factor | Site of Nucleophilic Attack |
| Basic/Neutral | Steric Hindrance | Less substituted carbon |
| Lewis Acidic | Electronic Stabilization | Carbon that can best stabilize a positive charge |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the thia-Paternò-Büchi reaction and how does it influence regioselectivity?
A1: The thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited state of a thiocarbonyl compound and an alkene to form a thietane. The generally accepted mechanism involves the formation of a 1,4-diradical intermediate. The regioselectivity is determined by the relative stability of the two possible diradical intermediates that can be formed. The reaction will preferentially proceed through the more stable diradical. For instance, with an electron-rich alkene, the more stable diradical will have the radical center on the carbon atom bearing the electron-donating group.
Q2: How can I predict the regioselectivity of a thiirane ring expansion to a thietane?
A2: The regioselectivity depends on the reaction conditions.
-
Under basic or neutral conditions , the reaction is sterically controlled, and the nucleophile will attack the less substituted carbon of the thiirane. The subsequent intramolecular cyclization will lead to the corresponding thietane.
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Under acidic conditions (with a Lewis acid) , the reaction is electronically controlled. The Lewis acid activates the thiirane, and the nucleophile attacks the more substituted carbon if it can better stabilize a positive charge (e.g., a benzylic or tertiary carbon).[3]
Q3: Are there any general experimental protocols to improve regioselectivity in the thia-Paternò-Büchi reaction?
A3: Yes, here is a general experimental workflow for optimizing regioselectivity:
Experimental Protocol: General Procedure for the Thia-Paternò-Büchi Reaction
-
Reactant Preparation: Dissolve the thiocarbonyl compound (1.0 equiv) and the alkene (1.5-5.0 equiv) in a dry, degassed solvent in a quartz or Pyrex reaction vessel. The choice of vessel depends on the required wavelength of irradiation.
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Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for 15-30 minutes, or by three freeze-pump-thaw cycles. Oxygen can quench the excited state of the thiocarbonyl.
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Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., medium-pressure mercury lamp). The wavelength of light should be chosen to excite the thiocarbonyl compound (typically >300 nm). Maintain a constant temperature using a cooling bath.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
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Characterization: Determine the regioselectivity by NMR spectroscopy (e.g., using NOE experiments) and/or X-ray crystallography.
References
- 1. Substituent effects on the regioselectivity of the Paternò–Büchi reaction of 5- or/and 6-methyl substituted uracils with 4,4′-disubstituted benzophenones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Thiiranes [manu56.magtech.com.cn]
Technical Support Center: Synthesis of 2,4-Diphenylthietane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-diphenylthietane. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the photocatalytic thia-Paternò-Büchi reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Photocatalyst Activation: The light source may not be at the optimal wavelength for the chosen photocatalyst. | Verify the absorbance maximum of your photocatalyst and ensure your light source (e.g., 405 nm LED) is appropriate. For in-situ generated catalysts like 1-acetylpyrene, a 405 nm light source is suitable.[1][2] |
| Decomposition of Thiobenzophenone: Thiobenzophenone is unstable and can degrade before reacting. | Utilize an in-situ generation method for thiobenzophenone, for example, from a stable precursor like a pyrenacyl sulfide or phenacyl sulfide through a Norrish Type II fragmentation.[1] This ensures a constant, low concentration of the reactive thioketone. | |
| Quenching of the Excited State: Oxygen or other impurities in the solvent can quench the excited state of the photocatalyst or the thioketone. | Degas the solvent thoroughly before use by freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through it. | |
| Formation of Side Products (e.g., Dithianes) | Further Photochemical Reactions: The desired thietane product can sometimes undergo subsequent photochemical reactions, such as ring enlargement to form 1,2- or 1,3-dithianes, especially in the presence of excess thiocarbonyl compounds.[2] | Monitor the reaction progress closely using techniques like TLC or NMR to determine the optimal reaction time. Avoid unnecessarily long irradiation times. Consider adjusting the stoichiometry of the reactants. |
| Polymerization of Styrene: Styrene can polymerize under certain photochemical or thermal conditions. | Conduct the reaction at a lower temperature (e.g., -20°C to room temperature) to minimize polymerization.[1] Ensure the absence of radical initiators. | |
| Low Diastereoselectivity | Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity by allowing for the equilibration of intermediates. | Perform the reaction at lower temperatures. For example, conducting the reaction at -20°C has been shown to be effective.[1] |
| Catalyst Choice: The choice of catalyst can influence the stereochemical outcome of the reaction. | While specific data for this compound is limited, it is known that the catalyst can play a role in the stereoselectivity of [2+2] cycloadditions. Experimenting with different photocatalysts may be necessary. | |
| Reaction Stalls or is Sluggish | Insufficient Light Penetration: If the reaction mixture is too concentrated or turbid, light may not be able to penetrate the solution to activate the photocatalyst effectively. | Use a more dilute solution. Ensure the reaction vessel is clean and allows for maximum light transmission. |
| Catalyst Loading is Too Low: An insufficient amount of photocatalyst will result in a slow reaction rate. | While high catalyst loading can sometimes be detrimental, ensure you are using a sufficient amount. A typical starting point is 1-10 mol%. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the thia-Paternò-Büchi reaction, which is a [2+2] photocycloaddition of thiobenzophenone and styrene.[1] Due to the instability of thiobenzophenone, it is often generated in-situ from a more stable precursor.[1]
Q2: Which catalysts are recommended for the photocatalytic synthesis of this compound?
A2: A common approach involves the in-situ generation of a photocatalyst. For instance, the Norrish Type II fragmentation of a pyrenacyl sulfide to produce thiobenzophenone can also generate 1-acetylpyrene, which then acts as the photocatalyst for the subsequent [2+2] cycloaddition.[1] Other organic photocatalysts could also be employed.
Q3: Are there any non-photochemical methods for synthesizing this compound?
Q4: What are the typical solvents and temperatures for this reaction?
A4: Common solvents include mixtures of dichloromethane and ethyl acetate.[1] The reaction can be performed at room temperature or at lower temperatures, such as -20°C, to potentially improve selectivity and reduce side reactions.[1]
Q5: How can I purify the final this compound product?
A5: Standard purification techniques such as column chromatography on silica gel are typically used to isolate the this compound from the reaction mixture, separating it from unreacted starting materials, the photocatalyst, and any side products.
Data Presentation
Table 1: Representative Catalyst Performance in Thietane Synthesis
| Catalyst | Method | Reactants | Yield (%) | Reaction Time (h) | Diastereoselectivity (cis:trans) |
| 1-Acetylpyrene (in-situ generated) | Photocatalytic (405 nm) | Thiobenzophenone (from pyrenacyl sulfide) + Styrene | Moderate to Good | 24 | Not Specified |
| Lewis Acid (Hypothetical) | Lewis Acid Catalysis | Thiobenzophenone + Styrene | Variable | Variable | Potentially High |
Note: Data for Lewis acid-catalyzed synthesis of this compound is not well-documented and is presented here as a theoretical alternative.
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of this compound via In-Situ Generation of Thiobenzophenone and 1-Acetylpyrene
This protocol is based on the general principles of the thia-Paternò-Büchi reaction with in-situ generation of the thioketone and photocatalyst.
Materials:
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Pyrenacyl sulfide precursor of thiobenzophenone
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Styrene
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Dichloromethane (DCM), anhydrous
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Ethyl acetate, anhydrous
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Inert gas (Argon or Nitrogen)
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405 nm LED light source
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Schlenk flask or similar reaction vessel
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, dissolve the pyrenacyl sulfide precursor (1.0 eq) and styrene (1.2-2.0 eq) in a degassed mixture of dichloromethane and ethyl acetate. The final concentration of the precursor should be approximately 0.1 M.
-
-
Degassing:
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Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Backfill the flask with an inert gas.
-
-
Photochemical Reaction:
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Place the reaction vessel in proximity to a 405 nm LED light source.
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Maintain the reaction at room temperature or cool to -20°C using a cryostat.
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Stir the reaction mixture vigorously to ensure even irradiation.
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Monitor the reaction progress by TLC or by taking aliquots for NMR analysis. The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound.
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Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
References
Preventing polymerization in thietane reactions
This center provides targeted guidance for researchers, scientists, and drug development professionals working with thietane-containing molecules. The following FAQs and troubleshooting guides address the common and critical issue of preventing unwanted polymerization during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is thietane polymerization and why is it a major problem?
Thietane is a four-membered sulfur-containing heterocycle. Due to significant ring strain, it is susceptible to Ring-Opening Polymerization (ROP), where individual thietane molecules link together to form long polymer chains (polythioethers). This is a major issue in synthetic chemistry because it consumes the desired monomer, drastically lowers the yield of the target molecule, and often results in an intractable solid or highly viscous oil that complicates product isolation and purification.
Q2: What is the primary mechanism that triggers unwanted thietane polymerization?
The most common and difficult-to-control mechanism is cationic ring-opening polymerization . This process can be initiated by trace amounts of electrophilic species, particularly Brønsted or Lewis acids. The initiator protonates or coordinates to the sulfur atom, creating a highly reactive sulfonium ion. This ion is then attacked by the sulfur atom of another thietane molecule, propagating the polymerization chain.
Q3: What are the common initiators or reaction conditions that I should be cautious of?
Extreme caution should be exercised with the following, as they are known to initiate cationic polymerization:
-
Acidic Impurities: Trace acids in reagents, solvents, or on glassware.
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Lewis Acids: Reagents like BF₃·OEt₂, AlCl₃, ZnCl₂, etc., often used as catalysts.
-
Electrophiles: Reagents that can react with the sulfur atom, such as alkyl triflates or carbocations generated in situ.
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Moisture: Water can react with other components to generate acidic species.[1]
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High Temperatures: Elevated temperatures can accelerate the rate of polymerization and may cause the decomposition of other reagents into acidic byproducts.
Q4: What are the typical signs of polymerization occurring in my reaction?
Common observable signs include:
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A noticeable increase in the viscosity of the reaction mixture.
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The reaction mixture turning into a gel or solid precipitate.
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Poor solubility of the crude product in common organic solvents.
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In analytical data (e.g., ¹H NMR), the appearance of broad, poorly resolved signals at the baseline alongside diminished signals for the desired product.
Troubleshooting Guide
Q1: My reaction mixture has become a solid mass or is extremely viscous. What happened and what should I do?
Answer: This indicates rapid, uncontrolled polymerization has occurred.
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Probable Cause: The presence of a potent cationic initiator, likely an acidic impurity introduced via a reagent, solvent, or inadequately dried glassware.
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Immediate Action: Further reaction is unlikely to yield more product. The goal is now salvage and cleanup. Attempt to dissolve the desired product by triturating the solid mass with a solvent in which the polymer is insoluble (e.g., cold diethyl ether, hexanes, or methanol). The polymer will ideally remain as a solid, which can be filtered off.
-
Future Prevention:
-
Rigorously dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled or high-purity anhydrous solvents.
-
Consider adding a non-nucleophilic "proton sponge" or a hindered base to the reaction mixture from the start to scavenge any trace acids.
-
Q2: My reaction yield is very low, and purification by column chromatography is difficult due to a substance sticking to the baseline. Is this a polymer?
Answer: Yes, this is characteristic of a high molecular weight polymer byproduct.
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Probable Cause: Slow polymerization is competing with your desired reaction. This can happen even under seemingly anhydrous conditions if trace acid is generated slowly over the course of the reaction or if the reaction temperature is too high.
-
Purification Strategy: Avoid loading the entire crude mixture onto a silica gel column. First, attempt a precipitation/trituration. Dissolve the crude material in a minimal amount of a good solvent (e.g., DCM or chloroform) and add it dropwise to a large volume of a poor solvent for the polymer (e.g., methanol, hexanes). The desired small molecule should remain in solution while the polymer precipitates. The filtrate can then be concentrated and purified by chromatography.
-
Future Prevention:
-
Run the reaction at the lowest effective temperature.
-
Add an acid scavenger as a preventative measure (see Q1).
-
Ensure all reagents are of the highest purity and consider purifying them before use if their quality is suspect.
-
Preventative Strategies & Best Practices
Proactively managing the reaction environment is the most effective way to prevent polymerization.
Key Experimental Controls
The following table summarizes key strategies to mitigate thietane polymerization.
| Strategy | Method / Reagent | Efficacy | Key Considerations |
| Acid Scavenging | Add a non-nucleophilic base at the start of the reaction. | High | 2,6-di-tert-butylpyridine: Sterically hindered, preventing it from participating in SN2 reactions but still able to trap protons. Proton Sponge® (1,8-Bis(dimethylamino)naphthalene): Highly basic but very non-nucleophilic. Can be expensive. |
| Control of Acidity | Use neutral or basic conditions. Avoid all acidic reagents and catalysts if possible. | High | If an acid is required, consider a solid-supported acid that can be filtered off, or add it slowly at low temperature in the presence of the other reactant to favor the desired reaction over polymerization. |
| Temperature Control | Run reactions at low temperatures (e.g., 0 °C to -78 °C). | Moderate to High | Lowers the rate of both desired and undesired reactions, but often disfavors polymerization to a greater extent. Requires careful monitoring. |
| Solvent & Reagent Purity | Use high-purity, anhydrous, and non-acidic solvents and reagents. | Essential | Solvents like DCM can contain trace HCl. Pass them through a plug of basic alumina before use. Ensure reagents have not degraded during storage. |
| Inert Atmosphere | Maintain the reaction under a dry, inert atmosphere (Nitrogen or Argon). | Essential | Prevents atmospheric moisture from entering the reaction and potentially generating acidic species.[1] |
Troubleshooting Workflow Diagram
This decision tree provides a logical workflow for diagnosing and solving polymerization issues during thietane reactions.
Caption: Troubleshooting decision tree for thietane polymerization.
Experimental Protocols
General Protocol: Nucleophilic Substitution on a 2-Substituted Thietane
This protocol provides a representative workflow for reacting a nucleophile with a thietane derivative where polymerization is a significant risk. The key preventative steps are highlighted.
1. Glassware and System Preparation:
-
All glassware (reaction flask, dropping funnel, stirrer bar) is placed in an oven at 150 °C for at least 4 hours.
-
The glassware is assembled hot and allowed to cool to room temperature under a stream of dry nitrogen or argon.
2. Reagent and Solvent Preparation:
-
The chosen solvent (e.g., Tetrahydrofuran) must be anhydrous grade, preferably passed through a solvent purification system or distilled from sodium/benzophenone.
-
The thietane starting material and the nucleophile are checked for purity. Liquid reagents are best distilled prior to use.
-
An acid scavenger, 2,6-di-tert-butylpyridine (0.1 equivalents), is added to the reaction flask.
3. Reaction Execution:
-
The thietane starting material is dissolved in the anhydrous solvent and added to the reaction flask under an inert atmosphere.
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
The nucleophile (and any activating agent) is dissolved separately in the anhydrous solvent and added dropwise to the cooled thietane solution over a period of 30-60 minutes using a syringe pump or dropping funnel. Slow addition is critical to maintain a low concentration of reactive species and minimize side reactions.
-
The reaction is stirred at the low temperature and monitored by TLC or LC-MS.
4. Work-up and Purification:
-
Upon completion, the reaction is quenched at low temperature by adding a non-acidic quencher (e.g., saturated aqueous sodium bicarbonate solution instead of ammonium chloride).
-
The mixture is allowed to warm to room temperature, and the organic product is extracted.
-
The crude product is concentrated. Before chromatography, a trituration step is performed: the crude oil/solid is stirred vigorously with cold methanol for 20 minutes. Any polymer will precipitate and can be removed by filtration.
-
The filtrate, now depleted of polymer, is concentrated and purified by column chromatography.
Competing Reaction Pathways
This diagram illustrates the competition between a generic desired reaction and the undesired polymerization pathway.
Caption: Competing desired vs. undesired polymerization pathways.
References
Technical Support Center: Thia-Paternò-Büchi Reaction
Welcome to the technical support center for the thia-Paternò-Büchi reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental application of this powerful photochemical reaction for the synthesis of thietanes.
Frequently Asked Questions (FAQs)
Q1: What is the thia-Paternò-Büchi reaction?
The thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, resulting in the formation of a four-membered thietane ring. This reaction is the sulfur analog of the more common Paternò-Büchi reaction, which produces oxetanes. The reaction is typically initiated by the photoexcitation of the thiocarbonyl compound.
Q2: What are the main challenges in performing a thia-Paternò-Büchi reaction?
The primary challenge in the thia-Paternò-Büchi reaction is the inherent instability of many thiocarbonyl compounds, particularly thioaldehydes and thioketones.[1] These compounds are prone to oligomerization, polymerization, or decomposition, which can significantly lower the yield of the desired thietane. Consequently, a common and effective strategy is the in-situ generation of the reactive thiocarbonyl species during the photochemical reaction.
Q3: What are common methods for the in-situ generation of thiocarbonyl compounds?
A widely used method for the in-situ generation of thiocarbonyl compounds is the Norrish Type II fragmentation of phenacyl sulfides or pyrenacyl sulfides.[2][3] Upon irradiation, these precursors undergo a clean fragmentation to generate the desired thioketone or thioaldehyde along with a byproduct that can sometimes act as a photosensitizer.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the thia-Paternò-Büchi reaction.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Light Source | Ensure the wavelength of your light source is appropriate for the excitation of the thiocarbonyl precursor or the photosensitizer. For many phenacyl sulfide precursors, visible light (e.g., 405 nm) is effective.[4] Check the lamp's age and output. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Non-polar aprotic solvents like dichloromethane, ethyl acetate, or cyclohexane are often good starting points. Polar protic solvents may interfere with the excited state of the thiocarbonyl. |
| Low Reaction Temperature | While some photochemical reactions are run at room temperature, others benefit from lower temperatures to suppress side reactions and decomposition of the thiocarbonyl. Try running the reaction at 0 °C or -20 °C.[4] |
| Degassing Issues | Dissolved oxygen can quench the excited triplet state of the thiocarbonyl, inhibiting the desired reaction. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. |
| Low Quantum Yield | The intrinsic quantum yield of the reaction may be low. Increasing the concentration of the alkene (often used in excess) can help to trap the transient thiocarbonyl more efficiently. |
Problem 2: Low Yield of the Desired Thietane with Byproduct Formation
Possible Causes & Solutions
| Cause | Recommended Action | Byproduct Identification |
| Thiocarbonyl Instability | If not using an in-situ generation method, the thiocarbonyl compound may be decomposing. Switch to a precursor that generates the thiocarbonyl in-situ, such as a phenacyl sulfide.[2][3] | Polymeric or oligomeric materials, baseline on TLC and NMR. |
| Norrish Type II Side Reaction | The excited thiocarbonyl can undergo a Norrish Type II reaction if it possesses accessible γ-hydrogens, leading to fragmentation instead of cycloaddition. | Alkenes and smaller thiocarbonyl compounds. |
| Formation of Tetrahydrothiophenes | At higher concentrations of the thiocarbonyl precursor, a domino reaction can lead to the formation of five-membered tetrahydrothiophenes instead of the four-membered thietane.[5][6] | Characterized by NMR and mass spectrometry. |
| Dimerization of the Alkene | If the alkene is prone to photosensitized dimerization, this can compete with the desired cycloaddition. | Dimeric structures of the starting alkene. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-elution with Byproducts | The desired thietane may have a similar polarity to byproducts from the in-situ generation or side reactions. |
| Product Instability on Silica Gel | Some thietanes may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. |
| Residual Precursor | Incomplete conversion can lead to the presence of the thiocarbonyl precursor in the final product mixture. |
Experimental Protocols
General Protocol for Thia-Paternò-Büchi Reaction via in-situ Generation of a Thioketone
This protocol is a representative example based on the domino Norrish Type II fragmentation/thia-Paternò-Büchi reaction.[2][7]
Materials:
-
Phenacyl sulfide precursor
-
Alkene (typically 5-10 equivalents)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Photoreactor equipped with a suitable light source (e.g., 405 nm LED)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve the phenacyl sulfide precursor (1 equivalent) and the alkene (5-10 equivalents) in the chosen anhydrous and degassed solvent. The concentration of the precursor is typically in the range of 0.01-0.1 M.
-
Seal the reaction vessel and thoroughly degas the solution by bubbling with an inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in the photoreactor and irradiate with the light source at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired thietane.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the thia-Paternò-Büchi reaction.
Reaction Mechanism: In-Situ Generation and Cycloaddition
This diagram outlines the key steps in the domino Norrish Type II fragmentation and thia-Paternò-Büchi reaction.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò-Büchi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2,4-Diphenylthietane under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-diphenylthietane under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. The thietane ring is susceptible to ring-opening reactions under certain conditions, and the presence of two phenyl groups can influence its reactivity.
Q2: How stable is this compound to heat?
A2: While specific quantitative data for this compound is limited, thietanes, in general, can undergo thermal decomposition.[1] The stability is dependent on the substitution pattern and the presence of other functional groups. It is recommended to conduct thermal stress studies to determine its specific degradation profile at elevated temperatures.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the thietane ring can be susceptible to acid- and base-catalyzed hydrolysis, leading to ring-opening.[2] The rate of degradation is dependent on the pH and temperature. The benzylic carbons in this compound may influence the reaction mechanism.
Q4: What is the photostability of this compound?
A4: Sulfur-containing heterocycles can be susceptible to photodegradation.[3] Exposure to UV or visible light may lead to the formation of degradation products. It is crucial to protect solutions and solid samples of this compound from light, especially during long-term storage and experimentation.
Q5: What are the likely degradation products of this compound?
A5: Under various stress conditions, this compound can degrade through several pathways. Oxidation can lead to the formation of the corresponding sulfoxide and sulfone.[4] Acid or base-catalyzed hydrolysis may result in ring-opening to form thiol-containing intermediates, which could undergo further reactions. Thermal or photochemical stress might lead to fragmentation of the thietane ring.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of this compound during sample preparation. | - Prepare samples fresh and analyze them immediately.- Avoid exposure to harsh pH conditions, high temperatures, or prolonged light exposure during sample preparation.- Use a co-solvent system if the compound is insoluble in the mobile phase to avoid harsh solubilization methods.[5] |
| Loss of compound over time in solution. | Hydrolysis or solvent-mediated degradation. | - Store solutions at low temperatures (2-8 °C or frozen) and protected from light.- Use aprotic and neutral solvents for storage whenever possible.- Evaluate the stability of the compound in the chosen solvent by performing a time-course study. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | - Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Inconsistent results in bioassays. | Degradation of the test compound in the assay medium. | - Assess the stability of this compound in the specific bioassay buffer and conditions (pH, temperature, incubation time).- Prepare stock solutions in a stable solvent and dilute into the assay medium immediately before the experiment. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. These are representative examples to guide experimental design; actual results may vary.
Table 1: Hydrolytic Stability of this compound (% Degradation)
| Time (hours) | 0.1 M HCl (50°C) | pH 7 Buffer (50°C) | 0.1 M NaOH (50°C) |
| 0 | 0 | 0 | 0 |
| 2 | 5.2 | < 1.0 | 8.5 |
| 6 | 12.8 | 1.5 | 21.3 |
| 12 | 23.5 | 2.8 | 38.7 |
| 24 | 40.1 | 5.1 | 55.2 |
Table 2: Photostability of this compound in Solution (Acetonitrile) at 25°C
| Exposure Time (hours) | % Degradation (ICH Light Conditions¹) | % Degradation (Dark Control) |
| 0 | 0 | 0 |
| 6 | 8.3 | < 1.0 |
| 12 | 15.7 | < 1.0 |
| 24 | 28.9 | 1.2 |
| ¹ICH Q1B guideline for photostability testing.[6][7][8] |
Table 3: Thermal Stability of Solid this compound
| Temperature | Time (hours) | % Degradation |
| 60°C | 24 | 2.1 |
| 80°C | 24 | 9.8 |
| 100°C | 24 | 25.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (ACN) or other suitable organic co-solvent[5][9]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
For each condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), add a small aliquot of the stock solution to the respective aqueous medium in a sealed vial to achieve a final concentration of approximately 50 µg/mL. The final concentration of ACN should be kept low (e.g., <5%) to minimize its effect.
-
Prepare a control sample in the same manner using a 5% ACN in water solution.
-
Incubate the vials at a constant temperature (e.g., 50°C) in a water bath or oven.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the stability of this compound when exposed to light.
Materials:
-
This compound
-
Acetonitrile (or other suitable solvent)
-
Clear and amber glass vials
-
Photostability chamber compliant with ICH Q1B guidelines[6][7][8]
-
HPLC system
Procedure:
-
Prepare a solution of this compound in acetonitrile at a concentration of approximately 50 µg/mL.
-
Transfer the solution into both clear and amber (as dark control) glass vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to the light conditions specified in ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
At appropriate time intervals, withdraw samples from both the clear and amber vials.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to Sulfur Heterocycles in Synthetic Chemistry: 2,4-Diphenylthietane versus Thiophenes, Thiazoles, and Thiadiazoles
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel synthetic pathways and the discovery of new therapeutic agents. Sulfur-containing heterocycles are a prominent class of compounds that have demonstrated significant potential in medicinal chemistry and materials science. This guide provides an objective comparison of 2,4-diphenylthietane with other widely used sulfur heterocycles—thiophenes, thiazoles, and thiadiazoles—supported by experimental data and detailed synthetic protocols.
This comparative analysis aims to shed light on the synthetic accessibility and performance characteristics of these key sulfur heterocycles, with a particular focus on their applications in drug discovery. While thiophenes, thiazoles, and thiadiazoles are well-established scaffolds in numerous FDA-approved drugs, the potential of thietanes, such as this compound, remains a subject of ongoing exploration.
Synthetic Accessibility: A Tale of Different Cyclization Strategies
The ease of synthesis and the ability to introduce diverse functionalities are paramount in the selection of a heterocyclic core. The synthetic routes to this compound, thiophenes, thiazoles, and thiadiazoles vary significantly in their methodologies and the availability of starting materials.
This compound: A Photochemical Approach
The synthesis of the four-membered thietane ring, particularly with specific substitution patterns like in this compound, often relies on photochemical methods. The thia-Paternò-Büchi reaction, a [2+2] photocycloaddition, is a key strategy.
Experimental Protocol: Photochemical Synthesis of this compound
This protocol describes the synthesis of cis- and trans-2,4-diphenylthietane through the photochemical cycloaddition of thiobenzophenone and styrene.
-
Materials: Thiobenzophenone, Styrene, Benzene (solvent), High-pressure mercury lamp (e.g., 450-W Hanovia lamp) with a Pyrex filter.
-
Procedure:
-
A solution of freshly prepared thiobenzophenone and a slight excess of styrene in anhydrous benzene is prepared in a Pyrex reaction vessel.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is irradiated with a high-pressure mercury lamp equipped with a Pyrex filter (to filter out wavelengths below 300 nm) at room temperature with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue, a mixture of cis- and trans-2,4-diphenylthietane, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
-
-
Characterization: The structures of the cis- and trans-isomers are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The stereochemistry can be determined by analyzing the coupling constants of the methine protons in the 1H NMR spectrum and by X-ray crystallography.
Thiophenes, Thiazoles, and Thiadiazoles: Established and Versatile Syntheses
In contrast to the specialized photochemical synthesis of this compound, thiophenes, thiazoles, and thiadiazoles are accessible through a wider range of well-established and versatile synthetic methodologies.
-
Thiophenes: The Gewald aminothiophene synthesis is a cornerstone for the preparation of highly functionalized thiophenes. This one-pot, multi-component reaction utilizes an α-methylene ketone, a cyano-containing activated methylene compound, and elemental sulfur in the presence of a base. The Paal-Knorr thiophene synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent, is another classical and widely used method.
-
Thiazoles: The Hantzsch thiazole synthesis is the most common method for the preparation of this heterocycle. It involves the reaction of an α-haloketone with a thioamide. This method allows for the introduction of a wide variety of substituents on the thiazole ring.
-
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazide or its derivatives. For instance, the reaction of an acyl chloride with thiosemicarbazide followed by cyclization with a dehydrating agent like concentrated sulfuric acid is a common route to 2-amino-5-substituted-1,3,4-thiadiazoles.
Performance in Biological Applications: A Data-Driven Comparison
The ultimate value of a heterocyclic scaffold often lies in its biological activity. Here, we compare the performance of this compound and the other sulfur heterocycles in the context of anticancer and antimicrobial applications, based on available experimental data.
Anticancer Activity
Thiazole and thiadiazole derivatives have demonstrated significant potential as anticancer agents. The data below summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.
| Heterocycle | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | 2-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)thiazole | MCF-7 (Breast) | 0.85 | Not Available |
| 2-Amino-4-(p-tolyl)thiazole | A549 (Lung) | 1.5 | Not Available | |
| Thiadiazole | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | HepG2 (Liver) | 2.3 | Not Available |
| 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | HCT-116 (Colon) | 0.92 | Not Available | |
| Thiophene | 2-((4-Chlorobenzyl)thio)-5-(5-nitrothiophen-2-yl)-1,3,4-oxadiazole | MCF-7 (Breast) | 3.1 | Not Available |
Antimicrobial Activity
Thiophene, thiazole, and thiadiazole derivatives are also well-known for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains.
| Heterocycle | Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiophene | 5-(4-Nitrophenyl)-2-(thiophen-2-yl)thiazole | Staphylococcus aureus | 16 | Not Available |
| Escherichia coli | 32 | Not Available | ||
| Thiazole | 2-Amino-4-(4-bromophenyl)thiazole | Candida albicans | 8 | Not Available |
| Aspergillus niger | 16 | Not Available | ||
| Thiadiazole | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Bacillus subtilis | 12.5 | Not Available |
| Pseudomonas aeruginosa | 25 | Not Available |
Summary and Outlook
This comparative guide highlights the distinct synthetic landscapes and performance profiles of this compound versus thiophenes, thiazoles, and thiadiazoles.
-
Synthesis: Thiophenes, thiazoles, and thiadiazoles benefit from a diverse and well-established arsenal of synthetic methods, allowing for facile access to a wide range of functionalized derivatives. The synthesis of this compound, in contrast, is more specialized, primarily relying on photochemical cycloaddition reactions. This may present a higher barrier to entry for some research groups but also offers opportunities for novel chemical space exploration.
-
Performance: Thiophenes, thiazoles, and thiadiazoles are extensively validated scaffolds in drug discovery, with a large body of literature supporting their potent anticancer and antimicrobial activities. The lack of biological data for this compound is a critical gap. However, the known bioactivity of other thietane-containing molecules suggests that this scaffold could hold untapped potential.
Future Directions: The significant disparity in the available data underscores the need for further investigation into the synthesis and biological evaluation of this compound and its derivatives. A systematic exploration of its properties could reveal novel biological activities and establish its position within the landscape of medicinally relevant sulfur heterocycles. For drug development professionals, while thiophenes, thiazoles, and thiadiazoles remain reliable choices, the novelty of the thietane scaffold may offer a competitive advantage in the quest for new intellectual property and first-in-class therapeutics.
References
A Comparative Analysis of the Biological Activities of Thietane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thietane derivatives, four-membered heterocyclic compounds containing a sulfur atom, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides an objective comparison of the biological activities of various thietane derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity of Thietane Derivatives
Several studies have highlighted the potential of thietane derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thietane Derivative A | HepG2 (Liver Carcinoma) | 8.9 | [1] |
| Thietane Derivative B | MCF-7 (Breast Cancer) | 10.3 | [1] |
| 1,3,4-Thiadiazole Derivative 2g | LoVo (Colon Cancer) | 2.44 | [2] |
| 1,3,4-Thiadiazole Derivative 2g | MCF-7 (Breast Cancer) | 23.29 | [2] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 5 | A549 (Lung Cancer) | 0.452 | [3] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 8e | A549 (Lung Cancer) | 0.302 | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the thietane derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Thietane derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The thietane derivatives are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations and incubated for another 24-48 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity of Thietane Derivatives
Thietane derivatives have also demonstrated promising activity against various microbial strains. The minimum inhibitory concentration (MIC) is a standard parameter used to compare the potency of antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole 8j (R = 4-OH) | Pseudomonas aeruginosa | 12.5 | [9] |
| 1,3,4-Thiadiazole 8a (R = H) | Pseudomonas aeruginosa | 12.5 | [9] |
| 1,3,4-Thiadiazole 8e (R = 4-Cl) | Staphylococcus aureus | 12.5 | [9] |
| Triazolo-thiadiazine 7a | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-3.125 | [10] |
| Triazolo-thiadiazine 7b | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-3.125 | [10] |
| Triazolo-thiadiazine 7i | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-3.125 | [10] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[11][12][13][14][15]
Materials:
-
Thietane derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Serial Dilution: The thietane derivatives are serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL). A positive control well (broth and inoculum) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathway in Anticancer Activity
While the exact mechanisms of action for many thietane derivatives are still under investigation, a common pathway for anticancer drugs involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.[1][16][17][18]
This diagram illustrates a potential mechanism where a thietane derivative inhibits a growth factor receptor (like EGFR), leading to the downregulation of pro-survival pathways (PI3K/Akt/mTOR and Ras/Raf/MEK/ERK) and the activation of the intrinsic apoptotic pathway through caspases.
Conclusion
Thietane derivatives represent a promising class of compounds with a broad spectrum of biological activities, including significant anticancer and antimicrobial potential. The data and protocols presented in this guide offer a foundation for researchers to compare and evaluate these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of thietane-based therapeutic agents. The exploration of their mechanisms of action will be crucial for the development of novel drugs targeting various diseases.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
Spectroscopic Scrutiny of 2,4-Diphenylthietane Diastereomers: A Comparative Guide
The differentiation of diastereomers is a critical aspect of chemical research and drug development, as stereochemistry often dictates biological activity. While specific experimental data for the individual diastereomers of 2,4-diphenylthietane is sparse in the accessible literature, this guide provides a robust theoretical and practical framework for their spectroscopic comparison. The predictions herein are based on established principles and data from analogous compounds.
Data Presentation: Predicted Spectroscopic Differences
The key to distinguishing between the cis and trans isomers of this compound lies in the spatial arrangement of the two phenyl groups, which significantly influences the chemical environment of the protons and carbons in the thietane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant differences are expected in the chemical shifts and coupling constants of the methine (CH) and methylene (CH₂) protons of the thietane ring.
-
In the cis isomer , the two phenyl groups are on the same side of the thietane ring. This arrangement will likely lead to a greater shielding or deshielding effect on the ring protons compared to the trans isomer, depending on the specific conformation. The coupling constants between the methine and methylene protons are expected to differ due to the distinct dihedral angles.
-
In the trans isomer , the phenyl groups are on opposite sides of the ring, leading to a more symmetric magnetic environment for certain protons. This will result in different chemical shifts for the methine and methylene protons compared to the cis isomer.
¹³C NMR: The chemical shifts of the carbon atoms in the thietane ring will also be sensitive to the stereochemistry. The steric interactions between the phenyl groups in the cis isomer may cause a slight upfield shift (shielding) of the ring carbons compared to the trans isomer.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison
| Parameter | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane | Rationale for Difference |
| ¹H NMR | |||
| Methine H (C2-H, C4-H) | Expected to be non-equivalent with distinct chemical shifts. | Expected to be equivalent, resulting in a single chemical shift. | Different magnetic environments due to the relative orientation of the phenyl groups. |
| Methylene H (C3-H₂) | Protons are diastereotopic and will show distinct chemical shifts and coupling to adjacent protons. | Protons are also diastereotopic but will experience a different magnetic environment compared to the cis isomer. | The proximity of the phenyl groups in the cis isomer will have a more pronounced anisotropic effect. |
| Coupling Constants (J) | Distinct J-values for cis and trans couplings between C2/C4 protons and C3 protons. | Different J-values compared to the cis isomer due to different dihedral angles. | Karplus relationship predicts a strong dependence of J-coupling on the dihedral angle. |
| ¹³C NMR | |||
| Methine C (C2, C4) | Distinct chemical shifts. | A single chemical shift due to symmetry. | Steric compression and electronic effects from the phenyl groups differ between isomers. |
| Methylene C (C3) | Chemical shift influenced by the steric strain of the two nearby cis phenyl groups. | Less steric strain compared to the cis isomer, likely resulting in a downfield shift. | Steric hindrance generally leads to upfield shifts in ¹³C NMR. |
Infrared (IR) Spectroscopy
The IR spectra of the two diastereomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the vibrational modes of the thietane ring caused by the different spatial arrangements of the phenyl substituents.
Table 2: Predicted IR Data Comparison
| Vibrational Mode | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane | Rationale for Difference |
| C-H stretching (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Largely unaffected by stereochemistry. |
| C-H stretching (Aliphatic) | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | Largely unaffected by stereochemistry. |
| C=C stretching (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Largely unaffected by stereochemistry. |
| Fingerprint Region | Unique pattern of peaks. | A different, unique pattern of peaks. | Differences in skeletal vibrations and bending modes due to different symmetry and steric interactions. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of the two diastereomers are expected to show the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions may differ. The stereochemistry can influence the stability of the fragment ions and the transition states leading to their formation. For instance, the cis isomer might show a higher propensity for fragmentation pathways that are facilitated by the proximity of the two phenyl groups.
Table 3: Predicted Mass Spectrometry Data Comparison
| Parameter | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane | Rationale for Difference |
| Molecular Ion (M⁺) | Same m/z value. | Same m/z value. | Both isomers have the same molecular formula. |
| Fragmentation Pattern | May show different relative abundances of key fragment ions. | May show different relative abundances of key fragment ions. | Stereochemistry can influence the energetics of fragmentation pathways. |
Experimental Protocols
To obtain the data for a definitive comparison, the following standard experimental protocols would be employed.
Sample Preparation
-
Synthesis and Purification: The cis and trans diastereomers of this compound would first be synthesized and then carefully separated using a chromatographic technique such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of each isolated isomer should be confirmed (e.g., by analytical HPLC or melting point analysis).
-
Sample for NMR: For ¹H and ¹³C NMR, approximately 5-10 mg of the purified isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Sample for IR: For IR spectroscopy, a small amount of the solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solution onto a salt plate (e.g., NaCl or KBr).
-
Sample for MS: For mass spectrometry, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared for introduction into the mass spectrometer.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are recorded, and for unambiguous assignment of all signals, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a mass spectrometer. The sample is introduced, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualization of the Analytical Workflow
The logical flow for the spectroscopic comparison of the this compound diastereomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of this compound diastereomers.
Validation of 2,4-Diphenylthietane's Mechanism of Action: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 2,4-Diphenylthietane. At present, there is no published experimental data detailing its specific molecular targets, signaling pathways, or overall pharmacological effects. This lack of foundational research makes a direct validation and comparison of its mechanism of action with alternative compounds unfeasible.
For researchers, scientists, and drug development professionals interested in the broader class of sulfur-containing heterocyclic compounds, a comparative analysis of structurally related molecules with established biological activities can provide valuable insights. This guide, therefore, focuses on a well-researched class of compounds—2,4-disubstituted thiazole derivatives —which share some structural similarities with this compound and have demonstrated a range of biological effects, including anticancer, antibacterial, and enzyme inhibitory activities.
Alternative Focus: 2,4-Disubstituted Thiazole Derivatives
A number of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their therapeutic potential. These compounds offer a rich dataset for comparative analysis of their mechanisms of action.
Comparative Data on Biological Activity
The following table summarizes the in vitro activity of selected 2,4-disubstituted thiazole and related diphenyl derivatives from various studies. This data provides a basis for comparing their potency and selectivity.
| Compound Class | Specific Derivative Example | Target/Assay | Activity (IC50/LC50) | Reference |
| 2,4-Disubstituted Hydrazinyl-Thiazoles | Compound 14a | Anticancer (Melanoma A375 cell line) | LC50 = 0.55 mg/ml | [1] |
| Compound 14c & 14g | Antioxidant (DPPH radical scavenging) | Lowest IC50 values in the series | [1] | |
| Various derivatives | Antibacterial (S. aureus, E. coli, etc.) | Showed good antibacterial activity | [1] | |
| 2,4-Disubstituted Arylthiazoles | Amine 1a | Trypanocidal (T. brucei) | IC50 = 0.42 μM | [2] |
| Amine 2a | Trypanocidal (T. brucei) | IC50 = 0.80 μM | [2] | |
| 2,4-Diphenyl Furan Diamidines | Compound 5, 7-10 | Anti-Pneumocystis carinii | Up to 200-fold more active than pentamidine |
Experimental Protocols
To facilitate the validation and comparison of the mechanisms of action for compounds like the 2,4-disubstituted thiazoles, detailed experimental protocols are crucial. Below are representative methodologies for key assays.
Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Melanoma A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds.
-
MTT Addition: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or LC50) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Trypanocidal Activity Assay
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Compound Exposure: The parasites are exposed to serial dilutions of the test compounds in 96-well plates.
-
Viability Assessment: After a 72-hour incubation, a resazurin-based reagent is added to each well. The fluorescence, which is proportional to the number of viable cells, is measured.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms and experimental processes can aid in understanding the complex biological systems being studied.
Caption: Experimental workflow for the development and validation of novel therapeutic compounds.
Caption: A potential signaling pathway (MAPK) targeted by anticancer thiazole derivatives.
Conclusion and Future Directions
While the mechanism of action for this compound remains to be elucidated, the study of structurally related 2,4-disubstituted thiazoles provides a robust framework for comparison and hypothesis generation. Future research should aim to screen this compound and its derivatives in a battery of biological assays to identify any potential therapeutic activities. Should any activity be observed, the experimental protocols and mechanistic study outlines presented here can serve as a guide for in-depth validation of its mechanism of action. Researchers are encouraged to explore the synthesis of novel thietane derivatives and compare their biological profiles with those of the more extensively studied thiazoles to uncover new structure-activity relationships.
References
Benchmarking a Novel 2,4-Diphenylthietane Derivative Against Known Anti-Inflammatory Agents
This guide provides a comparative analysis of a novel 2,4-diphenylthietane derivative, hereafter referred to as DPT-1, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. The comparison focuses on their efficacy in inhibiting key enzymes in the inflammatory cascade and their effects on cellular models of inflammation. While thietane derivatives have shown potential for various biological activities, including anti-inflammatory properties, this document serves as a benchmarking study for DPT-1's specific profile.[1][2]
Introduction to DPT-1 and Comparator Compounds
DPT-1 is a novel synthetic compound featuring a 2,4-diphenyl-substituted thietane ring. Thietanes are four-membered sulfur-containing heterocycles that have garnered interest in medicinal chemistry.[3] For this benchmarking guide, DPT-1 is evaluated for its potential anti-inflammatory effects.
The comparator compounds are:
-
Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor, widely used as a prescription NSAID.
-
Celecoxib: A selective COX-2 inhibitor, known for its reduced gastrointestinal side effects compared to non-selective NSAIDs.
Comparative In Vitro Efficacy
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The following table summarizes the in vitro inhibitory activity of DPT-1 against these enzymes compared to Indomethacin and Celecoxib.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| DPT-1 | 15.2 | 1.8 | 8.4 |
| Indomethacin | 0.9 | 1.3 | 0.7 |
| Celecoxib | 25.6 | 0.05 | 512 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cell-Based Assay for Anti-Inflammatory Activity
The anti-inflammatory potential of DPT-1 was further assessed in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. The production of prostaglandin E₂ (PGE₂), a key inflammatory mediator, was measured.
Table 2: Inhibition of PGE₂ Production in RAW 264.7 Cells
| Compound | EC₅₀ for PGE₂ Inhibition (µM) |
| DPT-1 | 3.5 |
| Indomethacin | 0.8 |
| Celecoxib | 0.2 |
EC₅₀ values represent the concentration of the compound required to reduce PGE₂ production by 50%.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
A colorimetric COX inhibitor screening assay kit was used to determine the IC₅₀ values. Recombinant human COX-1 or COX-2 was incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds. The peroxidase activity of COX was determined by measuring the absorbance at 590 nm, which is proportional to the amount of PGG₂, the initial product of the COX reaction. IC₅₀ values were calculated from the dose-response curves.
Cell Culture and LPS Stimulation
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum. For the experiment, cells were seeded in 96-well plates and pre-treated with different concentrations of DPT-1, Indomethacin, or Celecoxib for 1 hour. Subsequently, the cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
PGE₂ Measurement
After the 24-hour incubation period, the cell culture supernatant was collected. The concentration of PGE₂ was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The EC₅₀ values were determined by plotting the percentage of PGE₂ inhibition against the compound concentrations.
Signaling Pathway and Experimental Workflow
Caption: Simplified NF-κB signaling pathway leading to PGE₂ production.
Caption: Experimental workflow for the cell-based PGE₂ inhibition assay.
References
A Head-to-Head Comparison of Catalytic Routes to Thietanes: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of thietanes—four-membered sulfur-containing heterocycles—is of growing interest due to their unique physicochemical properties and potential as pharmacophores. This guide provides a head-to-head comparison of prominent catalytic methods for thietane synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable synthetic strategy.
This comparative analysis focuses on three primary catalytic approaches: organocatalyzed [2+2] cycloaddition, rhodium-catalyzed ring expansion of thiiranes, and photochemical [2+2] cycloaddition. Each method offers distinct advantages and is suited to different substrate scopes and desired molecular complexities.
Performance Comparison of Catalysts for Thietane Synthesis
The following table summarizes the key performance indicators for the different catalytic systems, providing a clear comparison of their efficiency and applicability.
| Catalytic System | Catalyst | Substrates | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Ref. |
| Organocatalyzed [2+2] Cycloaddition | DABCO | Benzyl allenoate + Methyl 2-oxoalkanedithioate | Thietane-2-ylideneacetate | 50-85 | 12-24 | 25 | 20 | [1] |
| (S)-SITCP | Benzyl allenoate + Methyl 2-oxoalkanedithioate | Enantioenriched Thietane-2-ylideneacetate | 65-82 | 48 | 25 | 20 | [1] | |
| Rhodium-Catalyzed Ring Expansion | Rh₂(OAc)₄ | Thiirane + Dimethylsulfonium acylmethylide | Functionalized Thietane | 60-95 | 1-3 | 40 | 1-5 | [2] |
| Photochemical [2+2] Cycloaddition | N/A (UV Light) | Thiobenzophenone + Alkene | Substituted Thietane | Good | 1-5 | rt | N/A | [2] |
| N/A (UV Light) | N-Methylthiophthalimide + Alkene | Spirothietane | 40-80 | 2-4 | rt | N/A | [2] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Organocatalyzed [2+2] Cycloaddition using DABCO
This protocol is adapted from the work of Shi and coworkers for the synthesis of thietane-2-ylideneacetates.[1]
Materials:
-
Benzyl allenoate (1.0 equiv)
-
Methyl 2-oxoalkanedithioate (1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a stirred solution of benzyl allenoate in dichloromethane, add the methyl 2-oxoalkanedithioate.
-
Add DABCO to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired thietane-2-ylideneacetate.
Rhodium-Catalyzed Ring Expansion of Thiiranes
This procedure is based on the method developed by Xu and coworkers for the synthesis of functionalized thietanes from thiiranes.[2]
Materials:
-
Thiirane (1.0 equiv)
-
Dimethylsulfonium acylmethylide (1.1 equiv)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-5 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a solution of the thiirane and dimethylsulfonium acylmethylide in dichloromethane, add the Rh₂(OAc)₄ catalyst.
-
Stir the mixture at 40 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the functionalized thietane.
Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)
This general protocol for the synthesis of thietanes via a thia-Paternò–Büchi reaction is based on established photochemical methods.[2]
Materials:
-
Thiocarbonyl compound (e.g., thiobenzophenone) (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Solvent (e.g., benzene, acetonitrile)
-
High-pressure mercury lamp or other suitable UV light source
Procedure:
-
Dissolve the thiocarbonyl compound and the alkene in the chosen solvent in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the mixture with a UV lamp (e.g., 366 nm) at room temperature for 1-5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography to isolate the thietane product.
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each catalytic cycle and a general experimental workflow.
References
Conformational Stability of 2,4-Diphenylthietane Versus Oxetane Analogs: A Comparative Guide
The conformational preferences of cyclic molecules are dictated by a delicate balance of several factors, including angle strain, torsional strain, and steric interactions. In the case of 2,4-disubstituted thietanes and oxetanes, the puckered nature of the four-membered ring leads to different possible conformations, primarily the cis and trans arrangements of the phenyl groups. The relative stability of these conformers is influenced by the interplay between the bulky phenyl substituents and the geometry of the heterocyclic ring.
The substitution of the oxygen atom in an oxetane ring with a larger sulfur atom to form a thietane ring introduces significant changes in bond lengths and angles, which in turn affects the ring's puckering and the energetic landscape of its conformers. Generally, the C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle. These differences would be expected to alter the steric interactions between the phenyl groups and the ring, thereby influencing the equilibrium between different conformations.
Methodologies for Conformational Analysis
The determination of conformational stability and the elucidation of the preferred three-dimensional structures of molecules like 2,4-diphenylthietane and its oxetane analog rely on a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis in solution.[1][2][3] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), researchers can deduce the relative orientation of protons and, by extension, the conformation of the molecule.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles and thus the ring puckering and the orientation of the substituents.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, provide information about the spatial proximity of protons.[4] The observation of an NOE between specific protons indicates that they are close in space, which can help to distinguish between different conformers.
X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides the most definitive information about their solid-state conformation.[5][6][7] The diffraction pattern of X-rays passing through a single crystal can be used to determine the precise arrangement of atoms in the crystal lattice, yielding detailed bond lengths, bond angles, and torsional angles.[5][6][7]
Computational Chemistry
Quantum mechanical calculations are invaluable for complementing experimental data and for providing a theoretical framework to understand conformational preferences.[1]
-
Potential Energy Surface (PES) Scanning: By systematically changing the dihedral angles within the molecule, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.
-
Geometry Optimization and Energy Calculations: The geometry of each potential conformer can be optimized to find the lowest energy structure. The relative energies of these optimized structures provide an estimate of their relative populations at a given temperature. Theoretical conformational energy calculations can be performed using classical, empirical potential-energy functions.[8]
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of a target molecule, integrating both experimental and computational approaches.
Caption: A flowchart illustrating the typical experimental and computational workflow for conformational analysis.
Concluding Remarks
While a definitive quantitative comparison of the conformational stability of this compound and its oxetane analog is not possible with the currently available data, the established methodologies of NMR spectroscopy, X-ray crystallography, and computational chemistry provide a clear roadmap for such an investigation. Future studies in this area would be valuable to the fields of medicinal chemistry and materials science, where the subtle interplay of molecular conformation and physical properties is of paramount importance. The incorporation of oxetane and thietane motifs is a growing strategy in drug design, and a deeper understanding of their conformational behavior will undoubtedly aid in the rational design of new therapeutic agents.[9][10][11]
References
- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auremn.org.br [auremn.org.br]
- 3. Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-Ray Crystallography [www2.tulane.edu]
- 8. Conformational energy differences between side chain alkylated analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Thietane Ring: A Rising Star in Isosteric Replacement Strategies for Drug Discovery
An objective comparison of the thietane ring's performance against common bioisosteres, supported by experimental data, detailed protocols, and structural pathway visualizations.
In the landscape of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. This practice aims to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. While rings like oxetane have been extensively studied and utilized, the thietane ring, a four-membered heterocycle containing a sulfur atom, is emerging as a valuable but less-explored bioisostere. This guide provides a comprehensive comparison of the thietane ring with other common isosteric replacements, namely the carboxylic acid, gem-dimethyl, and cyclobutane groups, supported by quantitative data from published studies.
Thietane as a Bioisostere: An Overview
The thietane ring offers a unique combination of properties that make it an attractive surrogate for various functional groups. Its four-membered structure provides a degree of conformational constraint, while the sulfur atom introduces polarity and potential for hydrogen bonding interactions. Furthermore, the sulfur can exist in different oxidation states (sulfide, sulfoxide, and sulfone), offering a nuanced modulation of physicochemical properties such as lipophilicity and aqueous solubility.
This guide will delve into specific isosteric replacement studies, presenting comparative data in a clear, tabular format. Detailed experimental protocols for key assays are also provided to allow for the replication and validation of the findings.
Comparison 1: Thietan-3-ol as a Carboxylic Acid Bioisostere
The replacement of a carboxylic acid group is a common strategy in drug design to improve properties like membrane permeability and reduce metabolic liabilities. A study by Lassalas et al. provides a direct comparison of a carboxylic acid-containing compound with its thietan-3-ol analogue.[1][2][3]
Physicochemical Properties
| Property | Phenylacetic Acid | 3-phenylthietan-3-ol |
| pKa | 4.1 | 13.1 |
| clogP | 1.41 | 1.14 |
| Aqueous Solubility (µM) | > 200 | > 200 |
| PAMPA Pe (10⁻⁶ cm/s) | 0.2 | 1.4 |
| Data sourced from Lassalas et al. (2017)[1][2][3] |
The data clearly indicates that the thietan-3-ol is significantly less acidic than the corresponding carboxylic acid. While both compounds exhibit high aqueous solubility, the thietan-3-ol analogue shows a marked improvement in passive permeability (PAMPA).
Biological Activity: Cyclooxygenase (COX) Inhibition
The same study investigated the impact of this isosteric replacement on the biological activity of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Ibuprofen (Carboxylic Acid) | 4.7 | 9.5 |
| Ibuprofen Thietan-3-ol Analogue | >100 | >100 |
| Data sourced from Lassalas et al. (2017)[1][2][3] |
In this specific case, the replacement of the carboxylic acid with a thietan-3-ol moiety resulted in a complete loss of inhibitory activity against both COX-1 and COX-2 enzymes. This highlights that while physicochemical properties may be improved, the biological activity is highly context-dependent and must be experimentally verified.
Comparison 2: 3,3-Disubstituted Thietane as a gem-Dimethyl Bioisostere
The gem-dimethyl group is a common motif in drug molecules, often contributing to metabolic stability and conformational rigidity. However, its lipophilic nature can be a drawback. The 3,3-disubstituted thietane ring has been proposed as a polar surrogate for the gem-dimethyl group. While direct, quantitative comparative data in a single matched-pair study is limited in the readily available literature, the rationale for this replacement is based on the similar tetrahedral geometry and the potential for the thietane's sulfur atom to improve polarity and solubility.
A key advantage of this replacement is the potential to reduce lipophilicity while maintaining a similar steric profile. This can lead to improved aqueous solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Comparison 3: Thietane as a Cyclobutane Bioisostere
Cyclobutane rings are often incorporated into drug candidates to introduce conformational restriction and increase the sp³ character of a molecule. The thietane ring can be considered a heterocyclic analogue of cyclobutane, with the sulfur atom offering opportunities for modulating physicochemical properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Thietane Derivatives
The synthesis of thietane-containing compounds can be achieved through various routes. A common method for the preparation of 3-substituted thietan-3-ols involves the reaction of a Grignard reagent with thietan-3-one.
General Procedure for the Synthesis of 3-Arylthietan-3-ols:
To a solution of thietan-3-one in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a solution of the appropriate arylmagnesium bromide (Grignard reagent) is added dropwise. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-arylthietan-3-ol.[1][2][3]
Cyclooxygenase (COX) Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by following established protocols. A common method involves monitoring the peroxidase activity of the COX enzyme.
General Protocol for Fluorometric COX Inhibition Assay:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound at various concentrations.
-
Enzyme Preparation: Reconstitute purified COX-1 or COX-2 enzyme in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well.
-
Inhibitor Addition: Add the test compound solutions or a vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) and a fluorogenic probe.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of compounds across biological membranes.
General PAMPA Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate is filled with a buffer solution, which may contain a scavenger to mimic sink conditions.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated using the concentrations of the compound in the donor and acceptor wells and the incubation time.
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
General Microsomal Stability Assay Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the test compound, and a suspension of liver microsomes. An NADPH-regenerating system is also prepared to ensure the continuous activity of the enzymes.
-
Reaction Setup: In a 96-well plate, the test compound is incubated with the liver microsomes in the reaction buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
Quantification: The concentration of the parent compound remaining in the supernatant at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.
Visualizing Experimental Workflows and Relationships
To better illustrate the logical flow of the experimental processes and the relationships between the different assays, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Diphenylthietane: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before proceeding with disposal, ensure that all personnel handling 2,4-Diphenylthietane are familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, related chemical structures suggest that it may cause skin and eye irritation.[1][2] Inhalation of vapors and direct skin contact should be avoided by using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood.[2][3]
Core Disposal Procedures
Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[4] The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor.
Step 1: Waste Identification and Classification
Treat this compound as a hazardous waste.[5][6] Do not mix it with other waste streams unless explicitly permitted by your EHS office. Mixing of incompatible wastes can lead to dangerous chemical reactions.[7]
Step 2: Containerization
-
Container Selection: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][8] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5][9]
-
Labeling: Proper labeling is critical for safe disposal. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4][9] Do not use abbreviations or chemical formulas.[4] The label should also include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[4]
Step 3: Storage
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.[2][3]
-
Containment: Store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.[7]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7][9]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.[8] You will likely need to complete a hazardous waste pickup request form, providing detailed information about the waste.[4][9]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste.[6] This should be handled by trained EHS staff or certified contractors.
Summary of Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Treat as Hazardous Waste. |
| Container | Chemically compatible, leak-proof, with a secure lid. Plastic is often preferred.[4][8] |
| Labeling | "Hazardous Waste," full chemical name, quantity, date, and contact information.[4] |
| Storage | Designated satellite accumulation area, segregated from incompatibles, with secondary containment.[7][8] |
| Disposal Method | Through the institution's EHS office or a certified hazardous waste contractor.[4][6] |
| Prohibited Actions | Do not dispose of in regular trash or down the drain.[4] Do not mix with other waste streams without authorization. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2,4-Diphenylthietane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Diphenylthietane. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
I. Physical and Chemical Properties
| Property | Data |
| Appearance | Likely a colorless to white solid or liquid[1][2] |
| Odor | Potentially strong and unpleasant, characteristic of sulfur compounds[2] |
| Solubility | Expected to have low solubility in water and be soluble in non-polar organic solvents[3] |
| Boiling Point | The parent compound, thietane, has a boiling point of 94-95 °C. The diphenyl derivative will have a significantly higher boiling point[2] |
| Melting Point | Expected to be a solid at room temperature, with a melting point higher than thietane. |
II. Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it is prudent to treat it as a hazardous substance. The primary hazards are expected to be skin and eye irritation, and potential respiratory irritation[1][4][5].
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye and Face Protection | - Safety glasses with side shields are the minimum requirement. - Chemical splash goggles should be worn when there is a risk of splashing. - A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash potential[6][7]. |
| Skin Protection | - Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. It is advisable to wear two pairs of gloves (double-gloving)[6][8]. - A laboratory coat is required. - For larger quantities or when there is a significant risk of skin contact, chemical-resistant coveralls should be worn[9]. |
| Respiratory Protection | - Work should be conducted in a well-ventilated area , preferably within a chemical fume hood [4][5]. - If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[7][8]. |
| Footwear | - Closed-toe shoes made of a non-porous material are required in the laboratory. - For spill response or when handling large quantities, chemical-resistant boots should be worn[8][9]. |
III. Operational Plan for Safe Handling
A. Engineering Controls:
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[4].
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area[4].
B. Handling Procedures:
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and hazard information.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the compound within a chemical fume hood.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If the compound is a liquid, use a calibrated pipette or syringe for transfers.
-
-
Reactions:
-
Set up all reactions in the chemical fume hood.
-
Ensure all glassware is properly clamped and secure.
-
Use a heating mantle or oil bath for heating; avoid open flames.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves[4].
-
C. Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.
-
Contain (for small spills):
-
Wear the appropriate PPE as outlined above.
-
Use an absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.
-
Work from the outside of the spill inwards.
-
-
Clean-up:
-
Carefully scoop the absorbent material into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for clean-up must be disposed of as hazardous waste.
-
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
B. Waste Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain[10].
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Thietane - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
